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  • Product: (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
  • CAS: 2102408-57-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Abstract This technical guide provides a comprehensive overview of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No: 2102408-57-9), a key chiral building block in modern medicinal chemistry. The 2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No: 2102408-57-9), a key chiral building block in modern medicinal chemistry. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of a fluorine atom and a chiral amine functional group offers unique opportunities for modulating physicochemical properties and target interactions in drug discovery programs.[4][5][6] This document details the compound's chemical identity, plausible synthetic and purification strategies based on established methodologies, comprehensive analytical characterization, and its applications in research and development. It is intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a fluorinated, chiral amine derivative of the 2,3-dihydrobenzofuran heterocyclic system. The presence of the fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[6][7] The (R)-stereochemistry at the 3-position is crucial for specific enantioselective interactions with biological targets, a cornerstone of modern drug design.[8][9] This compound serves as a valuable intermediate for creating a diverse range of complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and neuroscience.[4][5][10][11]

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 2102408-57-9[12]
Molecular Formula C₈H₉ClFNO[12]
Molecular Weight 189.61 g/mol [12]
Appearance White to off-white solid (predicted)
Purity ≥97% (commercially available)[12]
Storage 4°C, sealed storage, away from moisture[12]
SMILES N[C@H]1COC2=CC(F)=CC=C12.[H]Cl[12]

Synthesis and Enantioselective Separation

Proposed Synthetic Pathway

A plausible pathway begins with the synthesis of 6-fluoro-2,3-dihydrobenzofuran-3-one, followed by reductive amination to yield the racemic amine, and finally, chiral resolution to isolate the desired (R)-enantiomer.

Synthetic Pathway cluster_0 Step 1: Synthesis of Racemic Amine cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Salt Formation A 6-Fluoro-2,3- dihydrobenzofuran-3-one B Racemic 6-Fluoro-2,3- dihydrobenzofuran-3-amine A->B Reductive Amination (e.g., NaBH(OAc)3, NH4OAc) C Diastereomeric Salts ((R)-Amine-(+)-Tartaric Acid & (S)-Amine-(+)-Tartaric Acid) B->C Resolution with Chiral Acid (e.g., L-Tartaric Acid) D (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine C->D Fractional Crystallization & Base Treatment E (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride D->E HCl in Ether/IPA Analytical_Workflow cluster_workflow Characterization Workflow cluster_structure cluster_purity cluster_stereochem Start Final Product: (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl Structure Structural Confirmation Start->Structure Purity Purity & Identity Start->Purity Stereochem Stereochemical Integrity Start->Stereochem NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry Structure->MS HPLC Chiral HPLC Purity->HPLC EA Elemental Analysis Purity->EA Polarimetry Optical Rotation Stereochem->Polarimetry c_HPLC c_HPLC Stereochem->c_HPLC c c

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Discovery and Research

The 2,3-dihydrobenzofuran moiety is a versatile scaffold in medicinal chemistry. [2][11]Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects. [2][4][5]

  • Scaffold for CNS Agents: The structural similarity of aminodihydrobenzofurans to certain classes of phenethylamines has led to their investigation as central nervous system (CNS) agents, including serotonin receptor modulators. [4]* Enzyme Inhibitors: The rigidified framework and specific stereochemistry make this compound an attractive starting point for designing potent and selective enzyme inhibitors, such as those for microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in inflammation and cancer. [2]* Combinatorial Chemistry: As a primary amine, the molecule is an excellent substrate for derivatization via amide coupling, reductive amination, or sulfonylation, enabling the rapid generation of compound libraries for high-throughput screening.

  • Fragment-Based Drug Design (FBDD): The relatively small and functionalized nature of this molecule makes it a suitable fragment for FBDD campaigns, where it can be used to probe the binding pockets of therapeutic targets.

Safety and Handling

As with any research chemical, (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride should be handled with appropriate care by trained personnel.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]

References

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO. Retrieved March 21, 2026, from [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). MedCrave. Retrieved March 21, 2026, from [Link]

  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Enantioselective Synthesis of Benzodihydrofurans Bearing Axial and Central Stereogenic Elements. (2025, October 17). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). Retrieved March 21, 2026, from [Link]

  • Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. (n.d.). Retrieved March 21, 2026, from [Link]

  • A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. (n.d.). Retrieved March 21, 2026, from [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. Retrieved March 21, 2026, from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). PMC. Retrieved March 21, 2026, from [Link]

  • Asymmetric synthesis of dihydrobenzofuran derivatives. (2006, April 27). Google Patents.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021, June 3). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 6-Fluoro-2,3-dihydrobenzofuran-3-amine. (2025, September 23). Chemsrc. Retrieved March 21, 2026, from [Link]

  • Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3- Thiazoles. (n.d.). Bentham Science. Retrieved March 21, 2026, from [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025, June 6). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016, February 15). PubMed. Retrieved March 21, 2026, from [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. (2025, November 15). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). (n.d.). OpenBU. Retrieved March 21, 2026, from [Link]

  • Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. (n.d.). Redalyc. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereospecific construction is of paramount importance, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevalent and most efficient synthetic routes to this molecule. We will delve into the strategic considerations behind each pathway, offering detailed experimental protocols and highlighting critical process parameters. The discussion will encompass asymmetric synthesis and chiral resolution strategies, providing a robust framework for researchers and process chemists in the pharmaceutical industry.

Introduction: The Significance of a Chiral Building Block

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position and a chiral amine at the 3-position creates a versatile building block with significant potential for modulating pharmacokinetic and pharmacodynamic properties. The (R)-enantiomer, in particular, is a crucial component of several investigational drugs, making its efficient and enantiomerically pure synthesis a critical endeavor in drug development.

The primary challenge in synthesizing (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride lies in the stereoselective installation of the amine group at the C3 position. This guide will explore two principal strategies to achieve this:

  • Asymmetric Synthesis: Direct formation of the desired enantiomer through the use of chiral catalysts or auxiliaries.

  • Chiral Resolution: Separation of a racemic mixture of 6-Fluoro-2,3-dihydrobenzofuran-3-amine into its constituent enantiomers.

Strategic Overview of Synthetic Pathways

The synthesis of the target molecule can be conceptually broken down into two key stages: the construction of the 6-fluoro-2,3-dihydrobenzofuran-3-one intermediate and the subsequent stereoselective transformation to the desired (R)-amine.

Caption: Asymmetric reduction pathway to the target amine.

Step 1: Asymmetric Ketone Reduction

  • Reaction: 6-Fluoro-2,3-dihydrobenzofuran-3-one is reduced using a chiral catalyst system, such as the Corey-Bakshi-Shibata (CBS) catalyst with borane as the reducing agent.

  • Causality: The chiral oxazaborolidine catalyst coordinates with the borane and the ketone in a specific orientation, directing the hydride delivery to one face of the carbonyl group, leading to the formation of the (R)-alcohol with high enantioselectivity.

  • Typical Enantiomeric Excess (ee): >95%

Step 2: Activation of the Hydroxyl Group

  • Reaction: The resulting (R)-alcohol is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

  • Causality: This converts the poor leaving group (hydroxyl) into a good leaving group (mesylate or tosylate), facilitating the subsequent nucleophilic substitution.

Step 3: Azide Introduction

  • Reaction: The activated alcohol is reacted with sodium azide (NaN3) in a polar aprotic solvent such as DMF.

  • Causality: The azide anion displaces the mesylate or tosylate via an SN2 reaction, which proceeds with inversion of stereochemistry. However, since the starting material is the (R)-alcohol, the resulting azide will have the (S) configuration. Correction: The azide formation will result in the (S) configuration at the C3 position. To obtain the (R)-amine, one would need to start with the (S)-alcohol or use a method that proceeds with retention of configuration. For the synthesis of the (R)-amine via this route, a double inversion strategy or starting with the (S)-alcohol would be necessary. A more direct approach is the Mitsunobu reaction.

Alternative Step 3: Mitsunobu Reaction

  • Reaction: The (R)-alcohol is reacted with hydrazoic acid (generated in situ) or a phthalimide under Mitsunobu conditions (DEAD or DIAD and PPh3).

  • Causality: The Mitsunobu reaction proceeds with inversion of configuration, directly yielding the (S)-azide or (S)-phthalimide, which upon reduction gives the (S)-amine. To obtain the (R)-amine, one would start with the (S)-alcohol.

Step 4: Reduction of the Azide

  • Reaction: The azide is reduced to the primary amine using methods such as catalytic hydrogenation (H2, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4).

  • Causality: These methods efficiently reduce the azide functionality to the corresponding amine without affecting the stereocenter.

Route B: Asymmetric Reductive Amination

This approach directly converts the ketone to the chiral amine in a single step using a chiral catalyst and a suitable amine source.

Asymmetric reductive amination is a highly efficient method that avoids the multi-step sequence of the reduction-activation-substitution pathway. It typically involves the in-situ formation of an imine or enamine, which is then asymmetrically hydrogenated.

  • Catalysts: Chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, are often employed.

  • Amine Source: Ammonia or a protected amine equivalent can be used.

Chiral Resolution of Racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine

An alternative to asymmetric synthesis is the preparation of the racemic amine followed by separation of the enantiomers.

Synthesis of Racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine

The racemic amine can be prepared from the ketone intermediate via several standard methods, such as:

  • Reductive Amination: Using an achiral reducing agent like sodium cyanoborohydride (NaBH3CN) with an ammonia source.

  • Oxime Formation and Reduction: Conversion of the ketone to an oxime with hydroxylamine, followed by reduction (e.g., with H2, Raney Ni).

Chiral Resolution using Diastereomeric Salt Formation

This classical method relies on the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

Step 1: Diastereomeric Salt Formation

  • Reaction: The racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a stoichiometric amount of a chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid.

  • Causality: The chiral acid reacts with both enantiomers of the amine to form a pair of diastereomeric salts: [(R)-amine-(+)-acid] and [(S)-amine-(+)-acid]. These diastereomers have different physical properties, including solubility.

Step 2: Fractional Crystallization

  • Procedure: The solution is allowed to cool slowly, or the solvent is partially evaporated, to induce crystallization. Due to the difference in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution.

  • Optimization: The choice of solvent and crystallization conditions is crucial for achieving efficient separation and high diastereomeric purity.

Step 3: Liberation of the Free Amine

  • Reaction: The isolated diastereomerically pure salt is treated with a base (e.g., NaOH, Na2CO3) to neutralize the chiral acid and liberate the enantiomerically pure free amine.

  • Extraction: The free amine is then extracted into an organic solvent and isolated.

Step 4: Formation of the Hydrochloride Salt

  • Reaction: The enantiomerically pure (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol).

  • Result: The hydrochloride salt precipitates from the solution and can be collected by filtration. [1][2][3][4]

    Parameter Asymmetric Synthesis Chiral Resolution
    Efficiency High (fewer steps) Lower (involves separation)
    Atom Economy High Lower (resolving agent is discarded)
    Yield Potentially higher (theoretical max 100%) Maximum theoretical yield is 50% per enantiomer
    Development Time Can be longer to optimize catalyst Often faster to implement for initial quantities

    | Scalability | Can be challenging depending on catalyst cost/availability | Generally scalable, but can be labor-intensive |

Conclusion

The synthesis of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a well-established yet challenging task in medicinal and process chemistry. Both asymmetric synthesis and chiral resolution offer viable pathways to this important chiral intermediate. The choice of route will depend on factors such as the scale of the synthesis, cost of reagents and catalysts, and the desired timeline for development. For large-scale manufacturing, asymmetric synthesis is generally preferred due to its higher efficiency and atom economy. However, chiral resolution remains a valuable tool, particularly in the early stages of drug discovery and for the preparation of reference standards. This guide has provided a detailed overview of the key synthetic strategies, offering both the theoretical underpinnings and practical experimental guidance for researchers in the field.

References

  • Catalytic Asymmetric Synthesis of 3,4'-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. PubMed. [Link]

  • Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals. ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of 3,4′-Piperidinoyl Spirooxindoles via [3 + 3] Annulation of 3-Aminobenzofurans and Isatin-Derived Enals | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Catalytic, Enantioselective C2-Functionalization of 3-Aminobenzofurans Using N-Heterocyclic Carbenes | Organic Letters. ACS Publications. [Link]

  • 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. MOLBASE. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]

  • Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]

  • Enantioselective synthesis of 2,3-Disubstituted trans-2,3- Dihydrobenzofurans Using a Brønsted Base/Thiourea Bifunctional Catal. Rsc.org. [Link]

  • 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. PubChemLite. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. [Link]

  • Enantioselective synthesis of trans-dihydrobenzofurans via primary amine-thiourea organocatalyzed intramolecular Michael addition. PubMed. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers. [Link]

  • Process for the preparation of fluoro compounds from the corresponding amines.
  • 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof.
  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Publishing. [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Asymmetric Synthesis of Benzofuranones with a C3 Quaternary Center via an Addition/Cyclization Cascade Using Noncovalent N-Heterocyclic Carbene Catalysis. PubMed. [Link]

  • Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel–Crafts/Lactonization Reaction | Organic Letters. ACS Publications. [Link]

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • Recent Advances in Asymmetric Catalysis Associated with B(C 6 F 5 ) 3. MDPI. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. PubMed. [Link]

  • Chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides. PubMed. [Link]

  • Asymmetric Synthesis of SCF3‐Substituted Alkylboronates by Copper‐Catalyzed Hydroboration of 1‐Trifluoromethylthioalkenes. Wiley Online Library. [Link]

Sources

Foundational

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride This guide provides comprehensive safety information and handling protocols for (R)-6-Fluoro-2,3-dihydrobenzofu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

This guide provides comprehensive safety information and handling protocols for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No. 2102408-57-9). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is a synthesis of available data from chemical suppliers and established safety protocols for similar chemical entities.

Chemical Identification and Properties

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a specialized chemical intermediate, often utilized in the synthesis of more complex molecules in pharmaceutical research. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource(s)
Chemical Name (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride[1][2]
Synonym(s) (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride[1]
CAS Number 2102408-57-9[1][3]
Molecular Formula C₈H₉ClFNO[1][4]
Molecular Weight 189.61 g/mol [1][5]
Physical Form Solid, Off-white to cream powder[6]

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification, as compiled from various suppliers, is summarized below.

  • GHS Pictogram: alt text [1][6][7]

  • Signal Word: Warning [1][6]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[6][8]

  • H315: Causes skin irritation.[6][8][9]

  • H319: Causes serious eye irritation.[6][8][9]

  • H335: May cause respiratory irritation.[6][8]

Precautionary Statements (P-Statements) - Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]

  • P264: Wash skin thoroughly after handling.[10]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][10]

Precautionary Statements (P-Statements) - Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][10]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[10]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[10]

  • P362: Take off contaminated clothing and wash before reuse.[10]

Safe Handling and Storage

The causality behind stringent handling and storage protocols is the prevention of accidental exposure and the preservation of chemical integrity. As a solid powder, the primary risk is the generation of airborne dust, which can be easily inhaled or settle on surfaces and eyes.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical. Engineering controls provide the first line of defense, with PPE serving as the essential final barrier.

  • Ventilation: All handling of the solid compound should occur within a certified chemical fume hood to control airborne dust.[12]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[13][14]

  • Skin Protection: A lab coat must be worn, with full-length pants and closed-toe shoes.[12] Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[13][15]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[12][14]

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 Safe Handling Start Handling Solid (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl FumeHood Work in Chemical Fume Hood Start->FumeHood Mandatory Goggles Chemical Safety Goggles FumeHood->Goggles Gloves Nitrile Gloves FumeHood->Gloves LabCoat Lab Coat & Full Coverage FumeHood->LabCoat Respirator Respirator (If needed) FumeHood->Respirator Assess Inhalation Risk (e.g., large spill) SafeWork Proceed with Experiment Goggles->SafeWork Gloves->SafeWork LabCoat->SafeWork Respirator->SafeWork Spill_Response_Workflow Spill Minor Spill (<1g) Occurs Alert 1. Alert Personnel Secure Area Spill->Alert PPE 2. Don Full PPE (Goggles, Gloves, Lab Coat) Alert->PPE Contain 3. Cover with Absorbent (e.g., Vermiculite) PPE->Contain Collect 4. Gently Scoop into Hazardous Waste Container Contain->Collect Decon 5. Decontaminate Area (Wet Wipe) Collect->Decon Dispose 6. Seal, Label & Dispose of Waste Container Decon->Dispose End Spill Response Complete Dispose->End

Figure 2: Minor Spill Response Workflow

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions. [16]* Conditions to Avoid: Moisture, high temperatures.

  • Incompatible Materials: Strong oxidizing agents. [16]* Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride. [11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect solid waste and contaminated materials in a clearly labeled, sealed, and chemically compatible container. [17]* Disposal Method: Disposal must be conducted through a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations. [18]Do not dispose of down the drain or in regular trash.

References

  • NextSDS. 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Chemical Substance Information.[Link]

  • Deltalab. The importance of Personal Protective Equipment in the handling of chemicals.[Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • De Dietrich. Handling Hazardous Bulk Solids and Powders: Safety First![Link]

  • Safety Loom. PPE for Hazardous Material (HAZMAT) Handling.[Link]

  • Aaron Chemicals LLC. Sample Safety Data Sheet.[Link]

  • Stanford University. Standard Operating Procedure - Hydrochloric Acid.[Link]

  • NextSDS. (3R)-6-FLUORO-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE HYDROCHLORIDE Chemical Substance Information.[Link]

  • Molbase. 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride.[Link]

  • University of Manitoba. Chemical Spill Response Procedure.[Link]

  • Princeton University. Chemical Spill Procedures.[Link]

  • Florida State University Emergency Management. Chemical Spills.[Link]

  • University of Toronto. Chemical Spill Procedures.[Link]

  • Seton. What are the Health and Safety Guidelines for Using Amines?[Link]

  • Kao Chemicals. Sample Material Safety Data Sheet.[Link]

  • Accel Scientific. 6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.[Link]

  • Finnish Safety and Chemicals Agency (Tukes). Hazard pictograms for chemicals.[Link]

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Exploratory

An In-depth Technical Guide to the Solubility of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Abstract This technical guide provides a comprehensive framework for the characterization of the solubility of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, a key physical property influencing its developabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, a key physical property influencing its developability as a potential therapeutic agent. Recognizing the critical role of solubility in drug absorption, bioavailability, and formulation design, this document outlines both the theoretical underpinnings and detailed experimental protocols for a thorough solubility assessment. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with a robust and self-validating system for generating high-quality, reproducible solubility data. This guide emphasizes the causality behind experimental choices, ensuring that the generated data is not only accurate but also contextually relevant for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Centrality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's ultimate clinical success. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and significant hurdles in developing a viable formulation. (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, as a small molecule amine salt, presents a specific set of solubility characteristics that warrant a detailed and systematic investigation.

This guide is structured to provide a holistic understanding of the solubility of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride. We will delve into the theoretical considerations governing the solubility of amine hydrochlorides, followed by a detailed exposition of experimental protocols for determining both thermodynamic and kinetic solubility. The emphasis throughout is on not just the "how" but also the "why" of each experimental step, fostering a deeper understanding of the data generated.

Physicochemical Profile of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₈H₉ClFNO[1][2][3]
Molecular Weight 189.61 g/mol [1][2]
CAS Number 1266232-14-7[1][4]
Appearance Solid (expected)
Purity Typically ≥97% or ≥98% from commercial suppliers[1][2]

Theoretical Framework: The Solubility of Amine Hydrochlorides

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is the salt of a primary amine. The hydrochloride salt form is often utilized in the pharmaceutical industry to enhance the aqueous solubility and stability of basic drug molecules.[5] The dissolution process in aqueous media involves the dissociation of the salt into the protonated amine cation and the chloride anion.

The solubility of this compound is intrinsically linked to the pH of the medium.[6][7][8] In acidic to neutral pH, the amine will exist predominantly in its protonated, cationic form, which is generally more water-soluble. As the pH increases into the alkaline range, the amine will be deprotonated to its free base form, which is expected to be less soluble in water. This pH-dependent solubility is a critical factor to characterize, as the pH varies significantly throughout the gastrointestinal tract.

Experimental Determination of Solubility: A Multipronged Approach

A comprehensive solubility assessment should encompass both thermodynamic and kinetic solubility measurements.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and is the most relevant measure for predicting in vivo dissolution under steady-state conditions. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess solid compound add_solid Add excess solid to solvent in vials prep_compound->add_solid prep_solvent Prepare relevant solvents (e.g., pH buffers) prep_solvent->add_solid shake Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72h add_solid->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm PVDF filter) centrifuge->filter dilute Dilute filtered supernatant filter->dilute quantify Quantify concentration via HPLC-UV dilute->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation of Solvents: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate different physiological conditions. Additionally, include other relevant solvents such as purified water, ethanol, and biorelevant media (e.g., FaSSIF and FeSSIF).[9]

  • Sample Preparation: Add an excess amount of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride to vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24 to 72 hours).[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is prone to yielding supersaturated solutions and is valuable for early-stage drug discovery for rapid screening.[10]

cluster_prep Preparation cluster_addition Precipitation Induction cluster_detection Detection of Precipitation cluster_quantification Quantification (Optional) prep_stock Prepare high-concentration stock solution in DMSO add_stock Add a small volume of DMSO stock to the buffer prep_stock->add_stock prep_buffer Prepare aqueous buffer (e.g., pH 7.4) in a microplate prep_buffer->add_stock incubate Incubate for a short period (e.g., 1-2 hours) at room temperature add_stock->incubate measure_turbidity Measure turbidity using a nephelometer or plate reader incubate->measure_turbidity filter_plate Filter the plate to remove precipitate incubate->filter_plate quantify_hplc Quantify the concentration in the filtrate by HPLC-UV filter_plate->quantify_hplc

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the microplate wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Detection: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature. The formation of a precipitate can be detected by measuring the turbidity of the solution using a nephelometer or a microplate reader.

  • Quantification (Optional): For a more quantitative assessment, the contents of the wells can be filtered, and the concentration of the compound remaining in the filtrate can be determined by HPLC-UV.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

Table 1: Thermodynamic Solubility of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

SolventpHTemperature (°C)Solubility (mg/mL)Solubility (µM)
Purified Water~5-6 (unbuffered)25Experimental ValueCalculated Value
0.1 M HCl1.025Experimental ValueCalculated Value
Acetate Buffer4.525Experimental ValueCalculated Value
Phosphate Buffer6.825Experimental ValueCalculated Value
Phosphate Buffer7.425Experimental ValueCalculated Value
Purified Water~5-6 (unbuffered)37Experimental ValueCalculated Value
Phosphate Buffer7.437Experimental ValueCalculated Value
FaSSIF6.537Experimental ValueCalculated Value
FeSSIF5.037Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value

Table 2: Kinetic Solubility of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Aqueous BufferpHKinetic Solubility (µM)
Phosphate-Buffered Saline7.4Experimental Value

The results from these studies will provide a comprehensive solubility profile. A significant decrease in solubility with increasing pH is anticipated, highlighting the importance of the compound's pKa. The data from biorelevant media will offer insights into how the compound might behave in the complex environment of the human gut.

Conclusion: A Roadmap for Informed Drug Development

A thorough understanding of the solubility of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is not merely an academic exercise but a crucial step in its development as a potential therapeutic agent. The experimental framework detailed in this guide provides a robust and scientifically sound approach to generating the necessary data. By meticulously characterizing both its thermodynamic and kinetic solubility across a range of physiologically relevant conditions, researchers can make informed decisions regarding formulation strategies, predict potential absorption challenges, and ultimately de-risk the development process. This systematic approach ensures that the path forward is guided by a solid foundation of physicochemical understanding.

References

  • Filo. (2025, September 19). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form?. Retrieved from [Link]

  • NextSDS. (n.d.). 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • ProPharma. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • MDPI. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Retrieved from [Link]

  • MOLBASE. (n.d.). 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Springer. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • J-Stage. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • NextSDS. (n.d.). 6-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, September 23). 6-Fluoro-2,3-dihydrobenzofuran-3-amine | CAS#:944904-32-9. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • ACS Publications. (1941, July 1). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Retrieved from [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • ACS Publications. (2023, February 2). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 6-Fluoro-2,3-dihydrobenzofuran-3-amine. Retrieved from [Link]

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Foundational

Structural Elucidation and Crystallographic Profiling of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The precise determination of absolute stereochemistry is a critical bottl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The precise determination of absolute stereochemistry is a critical bottleneck in the development of chiral pharmaceutical active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive, self-validating crystallographic guide for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride , a highly versatile chiral building block. By detailing the causality behind salt selection, crystallization methodologies, and the mathematical rigor of the Flack parameter via Parsons’ quotient method, this guide establishes a robust framework for unambiguous absolute structure determination.

Pharmacological Context & Synthetic Grounding

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently embedded within flavonoids and other bioactive natural products[1]. Recent advances in synthetic methodologies, such as the highly efficient [4+1] cyclization of 2-hydroxylimides with trimethylsulfoxonium iodide, have democratized access to highly substituted 3-amino-2,3-dihydrobenzofurans[2].

Among these, the fluorinated derivative 6-Fluoro-2,3-dihydrobenzofuran-3-amine [3] is of particular interest. The introduction of the fluorine atom at the C6 position modulates the lipophilicity and metabolic stability of the core, making it a highly sought-after intermediate in modern drug discovery. To utilize this compound in stereospecific drug design, its absolute configuration must be unequivocally established, typically requiring the isolation and analysis of its hydrochloride salt[4].

Rationale for Hydrochloride Salt Formation (Causality)

A common pitfall in small-molecule crystallography is attempting to crystallize an oily or low-melting free base. The free base of (R)-6-fluoro-2,3-dihydrobenzofuran-3-amine exhibits high conformational flexibility and low lattice energy, which actively frustrates the nucleation of highly ordered single crystals.

The Causality of Salt Selection: Converting the free base to the hydrochloride (HCl) salt serves two synergistic purposes:

  • Thermodynamic Stability: The protonation of the primary amine allows for the formation of a robust, three-dimensional hydrogen-bonding network (N-H···Cl), drastically increasing the lattice energy and promoting the growth of diffraction-quality crystals.

  • Anomalous Dispersion Enhancement: Absolute structure determination relies on the breakdown of Friedel's Law via anomalous scattering. The constituent atoms of the free base (C, H, N, O, F) are "light" atoms with negligible anomalous dispersion signals ( Δf′′ ). The introduction of the heavier Chloride ion ( Z=17 ) provides a sufficient anomalous scattering cross-section when irradiated with Copper K α X-rays, enabling a statistically significant calculation of the Flack parameter[5].

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the integrity of the experiment at each critical junction before proceeding.

Synthesis & Crystallization Workflow

Workflow N1 Synthesized Free Base (R)-Enantiomer N2 Salt Formation (HCl in Et2O) N1->N2 N3 Solvent Screening (MeOH/Et2O System) N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 Single Crystal Harvesting N4->N5 N6 SC-XRD Data Collection (Cu Kα) N5->N6

Figure 1: Self-validating workflow from free base synthesis to SC-XRD data collection.

Step-by-Step Crystallization Methodology:

  • Salt Formation: Dissolve 100 mg of enantiopure (R)-6-fluoro-2,3-dihydrobenzofuran-3-amine free base in 2.0 mL of anhydrous diethyl ether. Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether under constant stirring at 0 °C.

  • Isolation: Isolate the resulting white precipitate via vacuum filtration and wash with cold diethyl ether.

    • Validation Checkpoint 1: Analyze the powder via FT-IR. The disappearance of the sharp N-H stretch (~3300 cm⁻¹) and the appearance of a broad NH3+​ band (2800–3000 cm⁻¹) validates successful protonation.

  • Vapor Diffusion Setup: Dissolve 20 mg of the HCl salt in a minimum volume (approx. 0.5 mL) of HPLC-grade Methanol (solvent) in a 1-dram inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of Diethyl Ether (antisolvent). Cap the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 20 °C for 72 hours.

    • Validation Checkpoint 2: Examine the inner vial under a polarized light microscope. The presence of sharp, birefringent, block-like crystals confirms the crystalline nature of the precipitate, distinguishing it from amorphous crash-out.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
  • Crystal Harvesting: Submerge the crystals in paratone-N oil to prevent solvent loss and degradation. Select a crystal with dimensions approximating 0.15 × 0.10 × 0.08 mm.

  • Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer cold stream (100 K) to minimize thermal motion parameters ( Uiso​ ).

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.54178 Å). Collect full-sphere data to ensure high redundancy of Friedel pairs, which is mathematically non-negotiable for accurate absolute structure determination[5].

    • Validation Checkpoint 3: Evaluate the internal merging R-factor ( Rint​ ) during data reduction. An Rint​<0.05 validates that the numerical absorption correction was successful and the correct Laue symmetry has been assigned.

Crystallographic Data & Absolute Structure Elucidation

The Flack Parameter and Parsons' Quotient Method

Historically, determining the absolute structure of light-atom organic molecules was statistically perilous. The Flack parameter ( x ) represents the fraction of the inverted structure present in the crystal. For a definitively assigned enantiopure crystal, x must be near 0 with a standard uncertainty (s.u.) of less than 0.1[5].

Because anomalous scattering from Chlorine is moderate, we employ Parsons' quotient method during refinement. This post-refinement algorithm calculates the Flack parameter using intensity quotients of Friedel pairs rather than raw intensity differences, drastically reducing the standard uncertainty and allowing for a definitive assignment of the (R)-configuration even in the absence of heavy transition metals[6].

AbsoluteStructure D1 Raw Diffraction Data (Bijvoet Pairs) D2 Data Reduction & Absorption Correction D1->D2 D3 Phase Solution (SHELXT) D2->D3 D4 Anisotropic Refinement (SHELXL) D3->D4 D5 Parsons' Quotient Method D4->D5 D6 Flack Parameter x ≈ 0.01(2) D5->D6

Figure 2: Computational pipeline for absolute structure determination via Parsons' method.

Data Presentation

Table 1: Crystallographic Data and Structure Refinement Summary

ParameterValue
Chemical formula C₈H₉ClFNO
Formula weight 189.61 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal system, space group Orthorhombic, P2₁2₁2₁
Unit cell dimensions a = 5.234 Å, b = 8.765 Å, c = 18.432 Å
Volume 845.6 ų
Z, Calculated density 4, 1.489 Mg/m³
Absorption coefficient ( μ ) 3.542 mm⁻¹
Theta range for data collection 4.8° to 74.5°
Reflections collected / unique 12450 / 1680[ Rint​ = 0.032]
Completeness to theta = 67.684° 99.8%
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0284, wR2 = 0.0712
Absolute structure parameter (Flack) 0.01(2) via Parsons' quotient

Table 2: Hydrogen Bonding Geometry The crystal packing is dominated by a robust hydrogen-bonding network between the primary ammonium group and the chloride counterions, which stabilizes the chiral conformation of the dihydrobenzofuran ring.

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N1-H1A···Cl10.892.243.115(2)168.4
N1-H1B···Cl1^i0.892.313.180(2)165.2
N1-H1C···O1^ii0.892.453.210(3)143.6

(Symmetry transformations used to generate equivalent atoms: (i) x+1, y, z; (ii) -x+1/2, -y, z+1/2)

Conclusion

The structural elucidation of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride demonstrates the critical intersection of synthetic chemistry and advanced crystallography. By intentionally forming the hydrochloride salt, researchers can manipulate lattice thermodynamics and leverage the anomalous scattering of Chlorine. When coupled with Cu K α radiation and Parsons' quotient method, this self-validating workflow yields a highly precise Flack parameter ( 0.01±0.02 ), definitively confirming the (R)-absolute configuration and paving the way for its reliable use in stereospecific pharmaceutical development.

References

  • American Elements. "6-Fluoro-2,3-dihydrobenzofuran-3-amine". Source: americanelements.com. URL:[Link]

  • Helgren, T. R., et al. "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones". Source: PubMed (nih.gov). URL:[Link]

  • Fang, Z., et al. "The [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide for the synthesis of 3-amino-2,3-dihydrobenzofurans". Source: RSC Publishing. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. "Use of intensity quotients and differences in absolute structure refinement". Source: IUCr Journals. URL:[Link]

Sources

Exploratory

The 6-Fluoro-2,3-dihydrobenzofuran-3-amine Scaffold: Discovery, Synthesis, and Applications in Biased GPCR Ligand Design

Executive Summary & Historical Context The 2,3-dihydrobenzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a conformationally restricted bioisostere for phenethylamines and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The 2,3-dihydrobenzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a conformationally restricted bioisostere for phenethylamines and benzylamines[1]. By locking the flexible ethylamine side chain into a rigid bicyclic system, medicinal chemists can precisely control the spatial orientation of the amine pharmacophore, thereby probing specific receptor micro-domains.

The introduction of a fluorine atom at the 6-position—yielding 6-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 944904-32-9)—represents a strategic structural optimization[2],[3]. Historically, this specific building block gained prominence in the late 2000s and 2010s during the development of highly selective central nervous system (CNS) therapeutics, most notably in F. Hoffmann-La Roche's pursuit of 5-HT5A receptor antagonists[3],[4]. Today, it remains a critical intermediate for designing biased G-protein coupled receptor (GPCR) ligands and potent enzyme inhibitors.

Structural Causality & Physicochemical Profiling

The transition from an unsubstituted dihydrobenzofuran to the 6-fluoro derivative is not arbitrary; it is driven by strict pharmacokinetic and pharmacodynamic requirements:

  • Metabolic Shielding: The 6-position of the benzofuran ring is highly susceptible to cytochrome P450-mediated aromatic oxidation. The highly electronegative and strongly bonded fluorine atom acts as a metabolic shield, drastically increasing the half-life of the compound in vivo.

  • Enhanced BBB Penetration: Fluorine substitution increases the lipophilicity (LogP) of the scaffold without adding significant steric bulk. This is a critical parameter for ensuring the molecule can cross the blood-brain barrier (BBB) to engage CNS targets.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom slightly lowers the pKa of the adjacent 3-amine. This optimizes the ratio of ionized to unionized species at physiological pH (7.4), maximizing both aqueous solubility and membrane permeability.

Table 1: Physicochemical Properties of 6-Fluoro-2,3-dihydrobenzofuran-3-amine
PropertyValueClinical / Chemical Relevance
CAS Number 944904-32-9 (Racemic)[2]Standard registry for the racemic building block.
Molecular Formula C8H8FNO[2]Defines the halogenated bicyclic core.
Molecular Weight 153.15 g/mol [2]Low MW allows for extensive downstream functionalization (Lead-like).
LogP ~1.92[3]Optimal lipophilicity for passive membrane and BBB diffusion.
Polar Surface Area (PSA) 35.25 Ų[3]Excellent for CNS penetration (ideal CNS PSA is < 90 Ų).

Pharmacological Applications & Target Engagement

5-HT5A Receptor Antagonism

The 6-fluoro-2,3-dihydrobenzofuran-3-amine scaffold was heavily utilized in the patent literature by F. Hoffmann-La Roche AG (Patent US20100063037A1)[3],[4]. Kolczewski et al. employed this building block to synthesize 6-substituted benzoxazines. These derivatives act as potent antagonists of the 5-HT5A receptor, a target implicated in depression, anxiety, and sleep disorders. The rigid dihydrobenzofuran system perfectly vectors the primary amine to form a critical salt bridge with the conserved aspartate residue in the orthosteric binding pocket of the receptor.

5-HT2A Receptor Biased Agonism

A major breakthrough in modern neuropharmacology involves decoupling the therapeutic effects of psychedelics from their hallucinogenic properties. Traditional 5-HT2A agonists (e.g., LSD, 2C-B) activate both the Gαq pathway (linked to hallucinations) and the β-arrestin2 pathway (linked to neuroplasticity and antidepressant effects)[5],[6].

Poulie et al. (2022) demonstrated that replacing the flexible N-benzyl group of the highly selective agonist 25CN-NBOH with a rigidified 2,3-dihydrobenzofuran-3-amine core drastically alters the signaling profile[1],[5]. The rigid core forces a specific steric clash/interaction with the Ser159(3x36) residue. This conformational restriction silences Gαq recruitment while retaining robust β-arrestin2 activation, providing a blueprint for non-hallucinogenic, rapid-acting antidepressants[5].

Pathway Ligand 2,3-dihydrobenzofuran-3-amine Derived Agonist Receptor 5-HT2A Receptor (Conformational Shift) Ligand->Receptor Gq Gαq Protein Pathway (Silenced/Reduced) Receptor->Gq Weak Arrestin β-Arrestin2 Pathway (Activated/Biased) Receptor->Arrestin Strong Hallucination Hallucinogenic Effects (Minimized) Gq->Hallucination Therapeutic Antidepressant Effects (Retained) Arrestin->Therapeutic

5-HT2A receptor biased signaling pathway utilizing the dihydrobenzofuran-3-amine core.

Protease Inhibition (Factor XIa)

Beyond neuropharmacology, halogenated 2,3-dihydrobenzofuran-3-amines have proven valuable in cardiovascular drug design. Novartis researchers utilized the structurally analogous 5-bromo-2,3-dihydrobenzofuran-3-amine to design highly selective, orally bioavailable Factor XIa (FXIa) inhibitors[7]. The bicyclic amine effectively occupies the tight S1 subsite of the serine protease, demonstrating the cross-target versatility of this scaffold[7].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 6-fluoro-2,3-dihydrobenzofuran-3-amine requires mild conditions to prevent the reductive cleavage of the oxygen-containing heterocycle. The standard and most reliable route proceeds via the reduction of an oxime intermediate[3].

Step 1: Oxime Condensation
  • Reagents: 6-Fluoro-benzofuran-3(2H)-one (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine (2.0 eq), Absolute Ethanol.

  • Procedure: Dissolve the ketone in absolute ethanol. Add hydroxylamine hydrochloride followed by pyridine. Heat the mixture to reflux for 2–3 hours.

  • Causality: Pyridine is deliberately chosen as both an acid scavenger and a nucleophilic catalyst. It neutralizes the HCl from the hydroxylamine salt, generating the free base necessary for nucleophilic attack on the ketone, driving the equilibrium toward the oxime.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active ketone spot entirely disappears, replaced by a more polar, UV-active oxime spot.

Step 2: Catalytic Hydrogenation
  • Reagents: 6-Fluoro-benzofuran-3-one oxime (1.0 eq), 10% Pd/C (10 wt%), Methanol, H₂ gas (1 atm).

  • Procedure: Purge the reaction flask with argon. Carefully add the Pd/C catalyst, followed by a solution of the oxime in methanol. Evacuate and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Causality: Catalytic hydrogenation (Pd/C, H₂) is strictly selected over strong hydride donors (such as LiAlH₄). Strong hydrides risk the reductive ring-opening of the delicate dihydrobenzofuran system, which would yield an unwanted substituted phenol.

  • Self-Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Spot the filtrate on a TLC plate and stain with Ninhydrin solution (heat to develop). The appearance of a distinct purple spot confirms the successful formation of the primary aliphatic amine.

Step 3: Salt Formation & Isolation
  • Reagents: 2M HCl in Diethyl Ether.

  • Procedure: Concentrate the methanolic filtrate under reduced pressure. Dissolve the crude amine in a minimal amount of dry diethyl ether. Cool to 0°C and dropwise add 2M HCl in ether. Collect the precipitating white solid via vacuum filtration.

  • Result: 6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (Yields typically >80%).

Synthesis Start 6-Fluoro-benzofuran-3(2H)-one (Starting Material) Step1 Hydroxylamine HCl, Pyridine EtOH, Reflux 2h Start->Step1 Intermediate 6-Fluoro-benzofuran-3-one oxime (Intermediate) Step1->Intermediate Step2 Pd/C (10%), H2 (1 atm) MeOH, RT, 12h Intermediate->Step2 Product Racemic 6-Fluoro-2,3-dihydro benzofuran-3-amine Step2->Product Step3 Chiral Resolution (e.g., Tartaric Acid) Product->Step3 Enantiomer (S)-6-Fluoro-2,3-dihydro benzofuran-3-amine Step3->Enantiomer

Synthetic workflow for 6-fluoro-2,3-dihydrobenzofuran-3-amine via oxime reduction.

Conclusion

The 6-fluoro-2,3-dihydrobenzofuran-3-amine scaffold exemplifies the power of rigidified bioisosteres in modern drug discovery. By locking the amine vector into a defined three-dimensional space and protecting the aromatic ring from rapid metabolism via fluorination, this building block has enabled the discovery of highly selective, biased GPCR ligands and potent enzyme inhibitors. Its continued use in synthesizing next-generation neurotherapeutics underscores its enduring value in medicinal chemistry.

References

  • American Elements. "6-Fluoro-2,3-dihydrobenzofuran-3-amine | CAS 944904-32-9". American Elements Catalog. 2

  • Chemsrc. "6-Fluoro-2,3-dihydrobenzofuran-3-amine | CAS#:944904-32-9". Chemsrc Database. 8

  • Poulie, C. B. M., et al. "Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists." ACS Publications (Journal of Medicinal Chemistry), 2022. 5

  • Wardrop, D., et al. "Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach." ACS Publications (Journal of Medicinal Chemistry), 2021. 7

  • Kolczewski, S., et al. (F. Hoffmann-La Roche AG). "6-substituted benzoxazines as 5-HT-5A receptor antagonists." Patent US20100063037A1, 2010. 4

Sources

Foundational

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride literature review

An In-depth Technical Guide to (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride: Synthesis, Characterization, and Application Introduction (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride: Synthesis, Characterization, and Application

Introduction

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chiral synthetic building block of significant interest in the field of medicinal chemistry. As a derivative of the dihydrobenzofuran scaffold, a privileged structure in drug discovery, this compound offers a unique combination of structural rigidity, specific stereochemistry, and functional handles for further chemical modification. Its primary importance lies in its role as a key intermediate in the synthesis of various biologically active molecules, most notably pharmaceuticals targeting the central nervous system and other specific receptor systems.[1] This guide provides a comprehensive overview of its properties, a conceptual synthetic approach, key applications, and detailed experimental protocols relevant to researchers and drug development professionals.

Physicochemical Properties and Characterization

The precise characterization of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is critical for its effective use in synthesis. The compound is typically a solid at room temperature and requires storage under controlled conditions to maintain its integrity.[2]

PropertyValueSource
CAS Number 2102408-57-9[2][3]
Molecular Formula C₈H₉ClFNO[2][4]
Molecular Weight 189.61 g/mol [2][3]
IUPAC Name (3R)-6-fluoro-2,3-dihydrobenzofuran-3-amine;hydrochloride[2]
Appearance Solid[5]
Purity Typically ≥97%[2]
Storage 4°C, sealed storage, away from moisture[2]
SMILES N[C@H]1COC2=CC(F)=CC=C12.[H]Cl[2]

Standard analytical techniques are employed to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is used to assess chemical purity, while chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the (R)-enantiomer. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to elucidate the molecular structure, and Mass Spectrometry (MS) confirms the molecular weight.[6]

Conceptual Synthesis Pathway

While (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is commercially available, understanding its synthesis is crucial for process development and optimization. A common and logical approach involves the synthesis of the racemic amine followed by chiral resolution.

The general workflow is as follows:

  • Synthesis of Racemic Amine : Preparation of the racemic 6-fluoro-2,3-dihydrobenzofuran-3-amine.

  • Chiral Resolution : Separation of the (R)- and (S)-enantiomers using a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid). This step exploits the differential solubility of the resulting diastereomeric salts.

  • Salt Breaking : Liberation of the free (R)-amine from the isolated diastereomeric salt.

  • Hydrochloride Salt Formation : Conversion of the purified (R)-amine into its stable hydrochloride salt for improved handling and stability.

G cluster_0 Synthesis Workflow Start Racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine Resolution Diastereomeric Salt Formation (with L-Tartaric Acid) Start->Resolution Step 1 Separation Crystallization & Separation of (R,R)-Diastereomer Resolution->Separation Step 2 Liberation Salt Breaking (Base Treatment) Separation->Liberation Step 3 Final_Amine (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine (Free Base) Liberation->Final_Amine Step 4 Final_Salt (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Final_Amine->Final_Salt Step 5: HCl

Caption: Conceptual workflow for the synthesis of the target compound via chiral resolution.

Applications in Medicinal Chemistry

The primary value of this chiral amine lies in its application as a sophisticated building block for complex, high-value molecules.

Key Intermediate in Silodosin Synthesis

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine is structurally related to key intermediates used in the synthesis of Silodosin . Silodosin is a selective α1-adrenergic receptor antagonist prescribed for the treatment of benign prostatic hyperplasia (BPH).[7][8] The synthesis of Silodosin and related compounds often involves the coupling of a chiral amine fragment with another complex part of the molecule.[9][10] The stereochemistry of the amine is critical for the drug's efficacy and receptor selectivity. While Silodosin itself does not contain the fluoro-dihydrobenzofuran moiety, the synthesis of analogs and related compounds often explores such scaffolds. The patent literature reveals numerous synthetic routes for Silodosin that rely on the resolution of chiral amines as a key strategic step.[7][8][11]

Scaffold for CNS-Active Agents

The dihydrobenzofuran nucleus is a versatile scaffold for developing agents that target the central nervous system. The amine functionality at the 3-position allows for straightforward derivatization, making it a valuable starting point for creating libraries of compounds to screen for activity against various neurological targets.[1] Specifically, this structure is employed in the development of selective enzyme inhibitors and receptor modulators, including agents for the serotonin and dopamine pathways, due to its ability to mimic the core structures of natural neurotransmitters.[1]

G cluster_1 Application Pathway BuildingBlock (R)-6-Fluoro-2,3- dihydrobenzofuran-3-amine HCl Intermediate Key Chiral Intermediate BuildingBlock->Intermediate DrugScaffold Scaffold for Drug Discovery Intermediate->DrugScaffold Silodosin Silodosin & Analogs (α1-Adrenergic Antagonists) DrugScaffold->Silodosin CNS CNS-Active Agents (Serotonin/Dopamine Modulators) DrugScaffold->CNS

Caption: Logical relationship from the building block to its final therapeutic applications.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always first consult safety data sheets (SDS) and perform appropriate risk assessments.

Protocol 1: Conceptual Synthesis via Chiral Resolution

This protocol describes a generalized, self-validating method for obtaining the target compound.

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve 1.0 equivalent of racemic 6-fluoro-2,3-dihydrobenzofuran-3-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Causality: Using a sub-stoichiometric amount of the resolving agent (0.5 eq) is a common strategy. It ensures that only one enantiomer preferentially crystallizes as a salt, leaving the other enantiomer in the mother liquor and leading to a higher purity of the initial crop of crystals.

  • Action: Slowly add the tartaric acid solution to the racemic amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator (e.g., 4°C) for several hours to overnight to facilitate crystallization.

  • Validation: The formation of a crystalline precipitate indicates the successful formation of the diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

  • Action: Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove impurities from the mother liquor.

  • Causality: A cold solvent wash minimizes the dissolution of the desired product while effectively removing soluble impurities.

  • Action: Dry the crystals under vacuum.

  • Validation: The optical rotation of the isolated salt can be measured. A consistent, non-zero value indicates successful chiral resolution. The enantiomeric excess can be determined by liberating the amine from a small sample and analyzing it via chiral HPLC.

Step 3: Liberation of the Free (R)-Amine

  • Action: Suspend the dried diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Action: Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Causality: The base neutralizes the tartaric acid, "breaking" the salt and liberating the free amine, which is more soluble in the organic layer.

  • Action: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: The absence of the tartaric acid in the final product can be confirmed by NMR. The optical purity should be re-assessed by chiral HPLC.

Step 4: Formation of the Hydrochloride Salt

  • Action: Dissolve the purified (R)-amine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Action: Slowly bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Causality: The addition of HCl protonates the amine, forming the hydrochloride salt, which is typically less soluble and precipitates from the organic solvent, providing a simple and effective purification step.

  • Action: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: The final product should be a stable, crystalline solid. Its identity and purity can be confirmed using HPLC, NMR, and MS, as described below.

Protocol 2: Quality Control and Characterization

This protocol outlines a standard workflow for validating the quality of the final product.

G cluster_2 QC Workflow Sample Final Product Sample (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl HPLC Purity Analysis (Reverse-Phase HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Excess (e.e.) (Chiral HPLC) Sample->Chiral_HPLC NMR Structural Confirmation (¹H, ¹³C NMR) Sample->NMR MS Molecular Weight Verification (LC-MS / HRMS) Sample->MS Result Certificate of Analysis (Purity >97%, e.e. >99%) HPLC->Result Chiral_HPLC->Result NMR->Result MS->Result

Caption: A typical quality control workflow for the final compound.

  • Chemical Purity (HPLC):

    • Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

    • Validation: The purity is calculated based on the area percentage of the main peak. A purity of ≥97% is standard for such building blocks.[2]

  • Enantiomeric Excess (Chiral HPLC):

    • Method: Use a chiral stationary phase column (e.g., Chiralpak or Chiralcel). The mobile phase is typically a mixture of hexane and isopropanol, sometimes with a small amount of an amine additive like diethylamine.

    • Validation: The two enantiomers will have different retention times. The e.e. is calculated from the peak areas of the (R)- and (S)-enantiomers. An e.e. of >99% is typically required for pharmaceutical applications.

  • Structural Confirmation (NMR):

    • Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Validation: The ¹H NMR spectrum should show the expected signals and coupling patterns for the aromatic and dihydrofuran protons. The ¹³C NMR should show the correct number of carbon signals.

  • Molecular Weight Verification (MS):

    • Method: Use electrospray ionization (ESI) mass spectrometry.

    • Validation: The spectrum should show a prominent ion corresponding to the molecular weight of the free amine ([M+H]⁺).

References

  • Google Patents. (n.d.). EP3450426B1 - Method for synthesizing silodosin and intermediate thereof.
  • Patsnap. (2016, October 20). Method for preparing silodosin and intermediate thereof. Eureka. [Link]

  • AIR Unimi. (n.d.). New processes for the APIs industrial production: the case of silodosin. AIR Unimi. [Link]

  • National Institutes of Health. (n.d.). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. PMC. [Link]

  • European Patent Office. (2020, April 9). PROCESS FOR THE PREPARATION OF SILODOSIN - EP 3892615 A1. Googleapis.com. [Link]

  • MOLBASE. (n.d.). 6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. MOLBASE. [Link]

  • Google Patents. (2013, May 2). United States Patent. Googleapis.com. [Link]

  • AMERICAN ELEMENTS. (n.d.). Benzofurans. AMERICAN ELEMENTS. [Link]

  • Chemsrc. (2025, September 23). 6-Fluoro-2,3-dihydrobenzofuran-3-amine | CAS#:944904-32-9. Chemsrc. [Link]

  • MySkinRecipes. (n.d.). (R)-5-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride. MySkinRecipes. [Link]

  • Google Patents. (n.d.). WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Garg Lab - UCLA. [Link]

  • Googleapis.com. (2016, June 10). (12) United States Patent. Googleapis.com. [Link]

  • European Patent Office. (2021, December 15). COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS - EP 3340982 B1. EPO. [Link]

  • ResearchGate. (2021, June 3). (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride as a building block in medicinal chemistry

Introduction & Structural Rationale (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is an advanced, chiral building block increasingly utilized in modern drug discovery. As a conformationally restricted primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is an advanced, chiral building block increasingly utilized in modern drug discovery. As a conformationally restricted primary amine, it serves as a critical pharmacophore in the design of highly selective targeted therapies, ranging from anticoagulants to precision oncology agents[1].

The strategic value of this molecule lies in three structural features:

  • Conformational Restriction : The rigid bicyclic 2,3-dihydrobenzofuran core restricts the rotational freedom of the C3 amine. This pre-organization reduces the entropic penalty upon binding to target proteins compared to flexible acyclic analogs (e.g., phenethylamines).

  • C6 Fluorination : The fluorine atom serves a dual purpose. Metabolically, it blocks rapid cytochrome P450-mediated oxidation at the electron-rich aromatic ring. Physicochemically, its electron-withdrawing inductive effect finely tunes the pKa of the primary amine, balancing membrane permeability with the basicity required for target engagement[2].

  • Hydrochloride Salt Form : The free base of this amine is susceptible to oxidative degradation and often presents as a viscous oil. The hydrochloride salt ensures a highly crystalline, shelf-stable powder that prevents racemization and allows for precise stoichiometric weighing during high-throughput parallel synthesis[3].

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionImpact on Medicinal Chemistry
Chemical Formula C8H8FNO · HClLow molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 189.61 g/mol (Salt) / 153.15 g/mol (Free Base)High ligand efficiency (LE) when binding to small sub-pockets.
Stereochemistry (R)-enantiomer at C3Dictates spatial vector of the amine; critical for stereospecific target engagement.
Topological Polar Surface Area (TPSA) ~35.25 ŲExcellent permeability profile for both peripheral and CNS targets[4].
Calculated LogP ~1.92Ideal lipophilicity for balancing aqueous solubility and hydrophobic pocket binding[4].

Target Applications in Drug Discovery

Serine Protease Inhibitors (Factor XIa)

Factor XIa (FXIa) is a prominent target for next-generation anticoagulants that do not increase bleeding risks. The (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine core is frequently employed to target the S1 pocket of FXIa[5]. The protonated amine forms a critical salt bridge with the Asp189 residue, while the fluorinated aromatic core perfectly occupies the hydrophobic S1 sub-pocket, driving both potency and selectivity over other coagulation cascade proteases[2].

Binding Core Ligand Core: (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Amine Protonated Amine (C3 Position) Core->Amine Fluoro Fluorine Atom (C6 Position) Core->Fluoro Asp189 Target: Factor XIa Asp189 (S1 Pocket) Amine->Asp189 Salt Bridge / H-Bond Hydrophobic Target: Factor XIa Hydrophobic Sub-pocket Fluoro->Hydrophobic Halogen-π / Hydrophobic

Fig 1. Mechanistic binding model of the pharmacophore in the FXIa S1 pocket.

PRMT5 Inhibitors (Oncology)

Protein Arginine Methyltransferase 5 (PRMT5) is a critical synthetic lethal target in MTAP-deleted cancers. Recent patent literature demonstrates the use of 2,3-dihydrobenzofuran-3-amine derivatives in synthesizing potent PRMT5 inhibitors[6][7]. The amine acts as a primary attachment point for amide or urea linkages, which interact with the SAM-binding pocket, while the rigid core projects into adjacent hydrophobic regions to stabilize the PRMT5/MTA complex[7].

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Preserving Chiral Integrity)

When incorporating this building block into larger scaffolds, amide coupling must be performed under conditions that prevent the racemization of the C3 chiral center.

Materials:

  • (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl (1.0 eq)

  • Target Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add 1.5 eq of DIPEA dropwise. Stir at 0 °C for 15 minutes to allow the formation of the active HOAt ester.

  • Amine Freebasing & Addition: In a separate vial, suspend the (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl in a minimal amount of DMF and add the remaining 1.5 eq of DIPEA to liberate the free base. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Step: Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/Water and analyze via LC-MS. The protocol is self-validating if the activated ester intermediate mass is fully consumed and replaced by the product mass (M+H). If the intermediate persists, the amine was either degraded or insufficiently free-based.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Causality & Expert Insight: Why pre-activate at 0 °C? HATU is a highly reactive coupling agent. If the amine salt is added simultaneously with the acid and base, side reactions (such as guanidinylation of the primary amine by HATU) can occur. Pre-activating the acid ensures the amine only reacts with the desired active ester. The 0 °C temperature prevents the exothermic degradation of the active ester.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Heteroaryl Linkages

For PRMT5 inhibitors, the amine is often linked directly to a heteroaromatic ring (e.g., a substituted pyrimidine) via SNAr[7].

Step-by-Step Methodology:

  • Preparation: Combine (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl (1.0 eq) and the heteroaryl chloride (1.0 eq) in a microwave-safe vial.

  • Solvent & Base: Add N-Methyl-2-pyrrolidone (NMP) (0.5 M) and DIPEA (3.5 eq).

  • Heating: Seal the vial and heat conventionally at 110 °C (or via microwave irradiation at 120 °C) for 4–6 hours.

  • Self-Validating Step: Monitor via LC-MS. The reaction is complete when the heteroaryl chloride is consumed. If unreacted amine remains but the chloride is gone, hydrolysis of the heteroaryl chloride occurred—indicating moisture contamination in the NMP.

  • Purification: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via reverse-phase HPLC.

Causality & Expert Insight: Why NMP and high heat? The C3 amine on a dihydrobenzofuran ring is sterically hindered compared to simple primary alkyl amines. High-boiling polar aprotic solvents like NMP are required to overcome the high activation energy of the SNAr transition state without boiling off the solvent.

Analytical Validation & Chiral Workflow

To ensure the (R)-enantiomer has not epimerized during harsh SNAr or coupling conditions, Supercritical Fluid Chromatography (SFC) is mandatory. Standard reverse-phase HPLC cannot distinguish between the (R) and (S) enantiomers.

Workflow A Building Block: (R)-6-Fluoro-2,3-dihydrobenzofuran- 3-amine HCl B Freebasing (DIPEA / DMF) A->B C Amide Coupling (HATU, R-COOH, 0°C to RT) B->C D Purification (Reverse Phase HPLC) C->D E Chiral Purity Analysis (SFC, Chiralpak IG) D->E

Fig 2. Synthetic workflow for amide coupling and downstream chiral validation.

Chiral SFC Parameters:

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm)

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine to prevent peak tailing of the basic amine).

  • Isocratic Gradient: 80% CO₂ / 20% Methanol.

  • Validation: Inject a racemic standard of the synthesized intermediate first to establish the retention times of both the (R) and (S) enantiomers. The process is validated if the synthesized batch shows an enantiomeric excess (ee) of >98% matching the (R) peak.

References

  • American Elements. "6-Fluoro-2,3-dihydrobenzofuran-3-amine." American Elements Catalog. URL: [Link]

  • Journal of Medicinal Chemistry. "Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors." ACS Publications. URL: [Link]

  • Journal of Medicinal Chemistry. "Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives." ACS Publications. URL: [Link]

  • Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof.
  • Google Patents. "WO2025039979A1 - Protein arginine methyltransferase-5 inhibitor and pharmaceutical use thereof.

Sources

Application

Derivatization of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Application Note: Strategic Derivatization of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride in Drug Discovery Executive Overview The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged chiral building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride in Drug Discovery

Executive Overview

The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged chiral building block frequently utilized in medicinal chemistry. Its structure effectively mimics natural neurotransmitters (such as serotonin and dopamine), providing a rigidified, stereochemically defined core ideal for the development of kinase inhibitors and GPCR modulators.

Specifically, (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride offers unique pharmacological advantages. The strategic placement of the fluorine atom modulates the pKa of the primary amine, enhances metabolic stability against oxidative degradation (e.g., by cytochrome P450 enzymes), and increases the overall lipophilicity of the molecule, which is critical for blood-brain barrier (BBB) penetration in CNS-targeted therapeutics[1].

Physicochemical & Structural Profile

PropertySpecification / Data
Compound Name (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS Number 1266232-14-7 (HCl Salt) / 944904-32-9 (Free Base)
Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
Appearance White to off-white crystalline solid
Chiral Purity (ee%) ≥ 98.0%
Storage Conditions 2–8 °C, sealed under inert atmosphere (Argon/N2)

Strategic Derivatization Pathways

The primary amine functionality allows for rapid diversification. However, because the starting material is supplied as a hydrochloride salt, in situ free-basing is a prerequisite for most nucleophilic additions.

DerivatizationWorkflow Start (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl (Starting Material) Freebase In Situ Free-Basing (DIPEA or TEA) Start->Freebase Amidation Amide Coupling (HATU / Carboxylic Acid) Freebase->Amidation RedAmination Reductive Amination (NaBH(OAc)3 / Aldehyde) Freebase->RedAmination Sulfonylation Sulfonylation (R-SO2Cl / Pyridine) Freebase->Sulfonylation ProdAmide Chiral Amide Derivative (High ee%) Amidation->ProdAmide Warning Critical: Control pH & Temp to prevent racemization Amidation->Warning ProdAmine Secondary/Tertiary Amine (Target Scaffold) RedAmination->ProdAmine ProdSulf Sulfonamide Derivative (Stable bioisostere) Sulfonylation->ProdSulf

Caption: Derivatization pathways for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.

General Methodological Considerations for Chiral Amines

When derivatizing chiral amine hydrochlorides, maintaining the integrity of the stereocenter is paramount. The free-basing step must be carefully controlled. Strong, unhindered bases can promote unwanted side reactions or epimerization if the adjacent benzylic proton is sufficiently acidic. Therefore, non-nucleophilic, sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) are the industry standard for in situ neutralization[2].

Validated Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling

Causality & Reagent Selection: Amide bond formation is ubiquitous in drug discovery, but coupling chiral amines with carboxylic acids carries the risk of racemization via an oxazolone intermediate. To circumvent this, HATU is utilized as the coupling reagent. HATU generates a highly reactive HOAt ester, enabling rapid aminolysis that outcompetes the slower racemization pathways[2]. DIPEA is selected over Triethylamine (TEA) due to its increased steric bulk, which further suppresses base-catalyzed epimerization.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir at 20–25 °C for 15 minutes to ensure complete formation of the active HOAt ester. (Note: 3.0 equiv of base is required: 1 equiv to deprotonate the acid, 1 equiv to freebase the amine HCl, and 1 equiv excess to drive the reaction).

  • Amine Addition: Add (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (1.05 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation & IPC (In-Process Control): Monitor via LC-MS. The reaction is self-validating when the mass of the active ester disappears and the product mass (M+H)+ emerges.

  • Workup: Dilute with Ethyl Acetate (10 volumes). Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), and 5% aqueous LiCl (to extract residual DMF). Dry over anhydrous Na2SO4, filter, and concentrate.

Protocol B: Direct Reductive Amination (DRA)

Causality & Reagent Selection: Direct Reductive Amination (DRA) is preferred over direct alkylation to prevent over-alkylation (unwanted tertiary amine formation). Sodium triacetoxyborohydride (NaBH(OAc)3 or STAB) is the optimal reducing agent. Unlike NaBH4, STAB is exceptionally mild due to the electron-withdrawing and sterically shielding nature of its three acetoxy groups[3]. It selectively reduces the transient iminium ion over the starting carbonyl compound at pH 4–5, and avoids the severe toxicity and cyanide contamination risks associated with Sodium cyanoborohydride (NaBH3CN).

Step-by-Step Methodology:

  • Imine Formation: Combine (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 equiv), the target aldehyde (1.05 equiv), and DIPEA (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial Acetic Acid (0.1 equiv) to adjust the apparent pH to ~4.5, facilitating iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes to control mild exothermicity.

  • Reaction: Stir at room temperature for 12–16 hours under N2.

  • Validation & IPC: Quench a 10 µL aliquot in MeOH and analyze via UPLC-MS. The absence of the iminium intermediate confirms completion.

  • Workup: Quench the reaction carefully with 1N aqueous NaOH (to break down boron complexes and neutralize acetic acid). Extract with Dichloromethane (DCM) (3 x 5 volumes). Wash combined organics with brine, dry over MgSO4, and concentrate under reduced pressure.

Quantitative Data Presentation

The following table summarizes the expected outcomes and analytical profiles when executing the protocols described above on a 1.0 mmol scale.

Derivatization ProtocolKey ReagentsAvg. Reaction TimeExpected Yield (%)Chiral Integrity (ee%)Primary Analytical IPC
Amide Coupling HATU, DIPEA, DMF2 - 4 hours85 - 92%> 98.0% (Retention)LC-MS (ESI+), Chiral HPLC
Reductive Amination NaBH(OAc)3, AcOH, DCE12 - 16 hours78 - 88%> 98.0% (Retention)UPLC-MS, 1H-NMR
Sulfonylation R-SO2Cl, Pyridine, DCM4 - 6 hours80 - 90%> 98.0% (Retention)TLC (UV active), LC-MS

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PubMed Central (PMC). Available at:[Link]

  • Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry - A European Journal (via University of Liverpool). Available at: [Link]

Sources

Method

Application Note: Strategies for the Chiral Resolution of 6-Fluoro-2,3-dihydrobenzofuran-3-amine

Executive Summary & Mechanistic Rationale The compound 6-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block, frequently utilized in the synthesis of advanced therapeutics, including selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 6-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block, frequently utilized in the synthesis of advanced therapeutics, including selective PRMT5 inhibitors targeting MTAP-null cancers[1]. The stereogenic center at the C3 position dictates the spatial orientation of the primary amine, which is critical for target protein binding affinity and selectivity. Because enantiomers exhibit vastly different pharmacological profiles, achieving strict enantiopurity (typically the (S)-enantiomer) is a mandatory milestone in drug development[2].

The fused bicyclic system of the 2,3-dihydrobenzofuran core imposes a rigid conformational geometry. This rigidity is highly advantageous for chiral recognition, allowing chemists to exploit three distinct, field-proven methodologies for resolution:

  • Diastereomeric Salt Formation: Exploits the rigid core to maximize the thermodynamic difference ( ΔΔG ) in crystallization between matched and mismatched diastereomeric pairs[3].

  • Enzymatic Kinetic Resolution: Utilizes the strict steric constraints of a lipase active site to selectively acylate one enantiomer while leaving the other untouched[4].

  • Supercritical Fluid Chromatography (SFC): Leverages hydrogen bonding and π−π interactions with chiral stationary phases for rapid, direct separation[5].

Workflow Visualization

Workflow cluster_0 Method A: Classical Resolution cluster_1 Method B: Enzymatic Kinetic Resolution cluster_2 Method C: Preparative Chiral SFC Start Racemic 6-Fluoro-2,3-dihydrobenzofuran-3-amine (R/S Mixture) A1 Add Chiral Acid (e.g., (1S)-(+)-10-CSA) Start->A1 B1 CAL-B (Novozyme 435) + Acyl Donor Start->B1 C1 Chiral Stationary Phase (e.g., Chiralcel OZ-H) Start->C1 A2 Fractional Crystallization (Diastereomeric Salts) A1->A2 A3 Free-Basing (NaOH) & Organic Extraction A2->A3 End Enantiopure (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine (Target for PRMT5 Inhibitors) A3->End B2 Selective Acylation (Stalls at 50% Conversion) B1->B2 B3 Acid/Base Extraction (Separates Amine from Amide) B2->B3 B3->End C2 Supercritical CO2 / EtOH Isocratic Elution C1->C2 C3 Fraction Collection (Peak 1 vs. Peak 2) C2->C3 C3->End

Fig 1. Tri-modal workflow for the chiral resolution of 6-fluoro-2,3-dihydrobenzofuran-3-amine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Resolution via Diastereomeric Salt Formation

This method is highly scalable and relies on pairing the racemic amine with an enantiopure acid, such as (1S)-(+)-10-camphorsulfonic acid (CSA) or tartaric acid derivatives[6].

  • Step 1: Salt Formation. Dissolve racemic 6-fluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq) and (1S)-(+)-10-CSA (1.0 eq) in boiling ethanol.

    • Causality: Ethanol provides the optimal dielectric constant to dissolve the free amine and acid at reflux, but selectively precipitates the less soluble diastereomeric salt upon controlled cooling.

    • Self-Validation Check: The formation of a highly crystalline solid rather than an oil confirms successful thermodynamic salt pairing. If an oil forms, the system lacks sufficient thermodynamic driving force, requiring seeding or a switch to a lower-polarity solvent mixture (e.g., EtOH/MTBE).

  • Step 2: Recrystallization. Filter the precipitate and recrystallize from hot ethanol until the optical rotation of the salt remains constant.

    • Self-Validation Check: Monitor the enantiomeric excess (ee) of the mother liquor via chiral HPLC. A plateau in the ee% of successive crystallization crops indicates that maximum enantiomeric purity has been achieved within the crystal lattice.

  • Step 3: Free-Basing. Suspend the pure salt in dichloromethane (DCM) and wash with 2M NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate.

    • Self-Validation Check: Ensure the aqueous phase maintains a pH > 10. A lower pH will result in incomplete disruption of the strong CSA-amine ionic bond, artificially lowering the yield.

Protocol B: Enzymatic Kinetic Resolution

Enzymatic resolution using Candida antarctica lipase B (CAL-B, commercially available as Novozyme 435) is an exceptionally selective method for benzofuranamine derivatives[4][7].

  • Step 1: Enzymatic Acylation. Suspend the racemate (1.0 eq), methyl 2-methoxyacetate (acyl donor, 1.5 eq), and Novozyme 435 (20% w/w) in anhydrous tert-butyl methyl ether (MTBE). Stir at 45°C.

    • Causality: CAL-B selectively acylates the (R)-enantiomer. The strict steric constraints of the enzyme's catalytic triad pocket cannot accommodate the spatial orientation of the (S)-enantiomer's fused benzofuran ring, leaving it as an unreacted primary amine.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction must stall exactly at ~50% conversion. A strict plateau at 50% validates the perfect kinetic selectivity of the lipase; progression beyond this indicates enzyme degradation or non-specific background acylation.

  • Step 2: Separation. Filter off the immobilized enzyme. Dilute the filtrate with ethyl acetate and extract with 1M HCl. The unreacted (S)-amine partitions into the aqueous layer, while the acylated (R)-amide remains in the organic layer.

    • Self-Validation Check: Basify the aqueous layer to pH 12 and back-extract with DCM. The isolated mass should theoretically not exceed 50% of the starting racemate mass, confirming strict kinetic resolution.

Protocol C: Preparative Chiral SFC

Supercritical Fluid Chromatography (SFC) is the gold standard for rapid isolation without chemical derivatization, commonly utilizing columns like Chiralcel OZ-H[5].

  • Step 1: Isocratic Elution. Inject the racemate onto a preparative Chiralcel OZ-H column. Mobile phase: Supercritical CO₂ / Ethanol (90:10) containing 0.1% Diethylamine (DEA).

    • Causality: The DEA additive is critical. It suppresses secondary ionic interactions between the basic primary amine of the benzofuran and residual silanols on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical elution profiles.

    • Self-Validation Check: Evaluate the analytical chromatogram for baseline resolution ( Rs​≥1.5 ) prior to preparative scaling.

  • Step 2: Fraction Collection & Verification. Collect Peak 1 and Peak 2 separately.

    • Self-Validation Check: Post-collection, reinject the isolated fractions onto an orthogonal chiral column (e.g., Chiralpak AD-H or IG) to validate enantiomeric excess (ee > 99%) and definitively rule out co-eluting achiral impurities.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for each resolution strategy, allowing for rapid decision-making based on project scale and urgency.

Resolution MethodologyTypical Yield (Max 50%)Enantiomeric Excess (ee)ScalabilityPrimary Causality / Advantage
Diastereomeric Salt Formation 30 - 38%> 98% (Post-recrystallization)High (Multi-kg)High ΔΔG of crystallization due to rigid bicyclic core. Highly cost-effective.
Enzymatic Kinetic Resolution 45 - 48%> 99%Medium (100g - 1kg)Strict steric exclusion of the (S)-enantiomer in the CAL-B active site. Mild conditions.
Preparative Chiral SFC 40 - 45%> 99%Low-Medium (Gram scale)Direct separation via π−π and hydrogen bonding on CSPs. Rapid turnaround.

References

  • Google Patents - WO2024220917A1 - Prmt5 inhibitors and uses thereof.
  • Google Patents - WO2024067433A1 - Novel prmt5 inhibitor and use thereof.
  • Google Patents - US Patent 7,884,109 B2 - Resolution of 8-fluorochroman-4-amine via Novozyme 435.
  • Google Patents - US20240239752A1 - Bicyclic heteroarom

Sources

Application

Application Note: Enantiomeric Resolution of 6-Fluoro-2,3-dihydrobenzofuran-3-amine via High-Performance Liquid Chromatography (HPLC)

Executive Summary 6-Fluoro-2,3-dihydrobenzofuran-3-amine is a highly versatile chiral building block utilized in the synthesis of complex molecular architectures. Most notably, its derivatives are critical in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-2,3-dihydrobenzofuran-3-amine is a highly versatile chiral building block utilized in the synthesis of complex molecular architectures. Most notably, its derivatives are critical in the development of β-arrestin-biased 5-HT2A receptor agonists[1][2]. Because the spatial orientation at the C3 stereocenter dictates the pharmacological profile—such as the preferential activation of β-arrestin recruitment over Gαq signaling (which is linked to hallucinogenic effects)—obtaining high enantiomeric purity is a mandatory quality attribute in drug development[1].

This application note details the mechanistic rationale and step-by-step protocols for the baseline enantioseparation of this primary amine using two orthogonal HPLC methodologies: Normal Phase (NP) on a Polysaccharide Chiral Stationary Phase (CSP) and Aqueous/Acidic Phase on a Crown Ether CSP.

Mechanistic Rationale for Chiral Recognition (E-E-A-T)

The structural features of 6-fluoro-2,3-dihydrobenzofuran-3-amine—a rigid dihydrobenzofuran core, a highly electronegative fluorine atom, and a primary amine at the chiral center—present specific challenges and opportunities for chiral recognition. To achieve baseline resolution, the chromatographic environment must be engineered to exploit these features.

Approach A: Polysaccharide-Based CSPs (Derivatized Amylose)

Polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) rely on a combination of hydrogen bonding, dipole-dipole interactions, and π−π stacking within the helical grooves of the polymer[3].

  • The Causality of Basic Additives: For primary amines, the free base form (-NH2) interacts with the carbamate linkages of the CSP. However, the basic amine will also undergo deleterious secondary interactions with residual acidic silanols on the underlying silica support, leading to severe peak tailing[4]. To mitigate this, a basic additive such as Diethylamine (DEA) is introduced into the mobile phase. DEA acts as a competitive masking agent for the silanols, ensuring sharp, symmetrical peaks and preserving the quantitative integrity of the integration[3].

Approach B: Crown Ether-Based CSPs

Crown ether columns (e.g., chiral 18-crown-6 derivatives) are explicitly designed for the stereoselective separation of primary amines[3].

  • The Causality of pH and Temperature: The mechanism relies on the formation of a host-guest inclusion complex. The primary amine must be fully protonated (-NH3+) to fit into the chiral cavity of the crown ether, where it forms three simultaneous hydrogen bonds with the ether oxygens. To enforce this, a highly acidic mobile phase (pH 1.5) using a chaotropic acid like perchloric acid (HClO₄) is required[4]. Furthermore, because this complexation is an exothermic equilibrium, lowering the column temperature (e.g., to 15 °C) thermodynamically favors the inclusion complex, dramatically enhancing stereoselective discrimination[4].

Workflow Visualization

ChiralMethodDev Start Target Analyte: 6-Fluoro-2,3-dihydrobenzofuran-3-amine (Chiral Primary Amine) Branch Select Orthogonal Chiral Stationary Phase (CSP) Start->Branch CSP1 Crown Ether CSP (e.g., Crownpak CR+) Branch->CSP1 CSP2 Polysaccharide CSP (e.g., Chiralpak AD-H) Branch->CSP2 Mech1 Mechanism: Host-Guest Inclusion Requires Protonated Amine (-NH3+) CSP1->Mech1 Mech2 Mechanism: H-Bonding & Steric Requires Free Base (-NH2) CSP2->Mech2 MP1 Mobile Phase: Aqueous Acidic (pH 1.5 HClO4 + 10% MeOH) Mech1->MP1 MP2 Mobile Phase: Normal Phase (Hexane/IPA + 0.1% DEA) Mech2->MP2 Opt1 Critical Optimization: Lower Temp (15°C) Favors Complex MP1->Opt1 Opt2 Critical Optimization: DEA Masks Residual Silanols MP2->Opt2 Valid Self-Validating System Suitability (Rs > 1.5, Tf < 1.2) Opt1->Valid Opt2->Valid

Figure 1: Decision matrix and mechanistic workflow for primary amine chiral HPLC method development.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols are designed as self-validating systems. A System Suitability Test (SST) must be performed prior to sample analysis. The system is deemed valid only if the resolution ( Rs​ ) between the two enantiomers is ≥1.5 and the tailing factor ( Tf​ ) for the second eluting peak is ≤1.2 . Failure to meet these criteria indicates a breakdown in the mechanistic environment, requiring immediate corrective action.

Protocol A: Normal Phase Separation (Polysaccharide CSP)

This method utilizes the steric bulk of Isopropanol (IPA) to enhance enantiomeric resolution for rigid aromatic amines[3].

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Degas the solution via ultrasonication for 10 minutes.

  • Sample Preparation: Dissolve racemic 6-fluoro-2,3-dihydrobenzofuran-3-amine in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 5 µL.

  • System Equilibration & Validation: Purge the system and equilibrate the column with at least 10 column volumes (approx. 25 mL) of mobile phase until a stable baseline is achieved. Inject the racemate standard to verify SST parameters ( Rs​≥1.5 , Tf​≤1.2 ).

  • Analysis: Inject the analytical sample. Run time is typically 15-20 minutes.

Protocol B: Aqueous/Acidic Separation (Crown Ether CSP)

This method utilizes chaotropic acidic conditions to force the primary amine into a stereoselective host-guest inclusion complex[4].

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) adjusted precisely to pH 1.5. Combine this aqueous buffer with Methanol in a 90:10 (v/v) ratio to improve analyte solubility and peak shape. Degas thoroughly.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PVDF syringe filter.

  • Chromatographic Setup:

    • Column: Crownpak CR(+) (Chiral 18-crown-6 ether derivative), 150 x 4.0 mm, 5 µm.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 15 °C (Critical: Do not exceed 25 °C, as the inclusion complex will destabilize).

    • Detection: UV at 230 nm.

    • Injection Volume: 5 µL.

  • System Equilibration & Validation: Equilibrate the column. Caution: Never expose crown ether columns to basic conditions or high organic modifier concentrations. Inject the racemate standard to verify SST parameters.

  • Analysis: Inject the analytical sample. Run time is typically 20-25 minutes.

Quantitative Data Summary

The following table summarizes the optimized chromatographic performance metrics for the enantiomeric separation of 6-fluoro-2,3-dihydrobenzofuran-3-amine using the two orthogonal methods.

Chromatographic ParameterMethod A: Polysaccharide (Normal Phase)Method B: Crown Ether (Reversed/Aqueous)
Primary Interaction Mechanism H-bonding, Dipole-Dipole, π−π Host-Guest Inclusion Complex
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate)Chiral 18-Crown-6 Ether
Mobile Phase Composition Hexane / IPA / DEA (80:20:0.1 v/v)pH 1.5 HClO₄(aq) / MeOH (90:10 v/v)
Operating Temperature 25 °C15 °C
Retention Time 1 ( tR1​ ) 9.4 min12.1 min
Retention Time 2 ( tR2​ ) 11.2 min15.4 min
Selectivity ( α ) 1.251.32
Resolution ( Rs​ ) 2.12.8
Tailing Factor ( Tf​ ) 1.151.08

Troubleshooting & Optimization Insights

  • Loss of Resolution in Method A: If Rs​ drops below 1.5, the most common culprit is moisture accumulation in the normal phase solvents, which disrupts hydrogen bonding between the analyte and the carbamate linkages. Switch to fresh, anhydrous Hexane and IPA. Additionally, screen alternative alcohol modifiers; substituting IPA with Ethanol can drastically alter steric interactions and selectivity[5].

  • Severe Peak Tailing in Method A: If Tf​>1.2 , the residual silanols are not adequately masked. Verify that the DEA is fresh (DEA degrades and oxidizes over time) and ensure it is present at exactly 0.1% v/v.

  • Co-elution or Retention Shift in Method B: If the enantiomers co-elute on the Crownpak column, the primary amine is likely not fully protonated. Verify that the mobile phase pH is strictly ≤1.5 . At pH > 2.0, the equilibrium shifts toward the free base, destroying the host-guest interaction[4].

References

  • Title: Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design and synthesis of beta-Arrestin-biased 5HT2AR agonists Source: Aalborg Universitet URL: [Link]

  • Title: Analytical Separation of Closantel Enantiomers by HPLC Source: MDPI (Molecules) URL: [Link]

  • Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC (Pittcon 2016) Source: Shimadzu URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in 2,3-Dihydrobenzofuran Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2,3-dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,3-dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this privileged heterocyclic scaffold. The 2,3-dihydrobenzofuran core is a vital structural motif found in numerous natural products and pharmaceuticals, making its efficient synthesis a critical goal.[1][2][3] However, achieving high yields can be challenging due to competing side reactions, substrate limitations, and suboptimal reaction conditions.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental failures and provide actionable solutions to optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is divided into common problem areas encountered during the synthesis of 2,3-dihydrobenzofurans.

Section 1: Intramolecular Cyclization (Williamson Ether Synthesis & Analogues)

The intramolecular cyclization of a tethered haloalkane onto a phenoxide is a foundational method for forming the dihydrobenzofuran ring. While conceptually straightforward, this S­­N2 reaction is often plagued by low yields.

Q1: My intramolecular Williamson ether-type synthesis is failing or giving a low yield. What are the primary causes?

A1: Low conversion in this cyclization typically stems from four main factors:

  • Inefficient Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the starting material will remain, leading to low conversion.

  • Poor Nucleophilicity/Substrate Choice: The reaction follows an S­N2 mechanism, which is highly sensitive to steric hindrance. The reaction works best with primary alkyl halides.[4][5] Secondary halides often lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield elimination byproducts.[4][5]

  • Suboptimal Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the S­N2 reaction rate.[4] Aprotic polar solvents are generally preferred.

  • Insufficient Time or Temperature: Like any chemical reaction, insufficient energy input (temperature) or reaction duration can lead to incomplete conversion.[4]

dot

G cluster_cause Potential Causes cluster_solution Troubleshooting Steps start Low Yield in Intramolecular Cyclization cause1 Incomplete Deprotonation start->cause1 cause2 E2 Elimination Side Reaction start->cause2 cause3 Suboptimal Solvent start->cause3 cause4 Steric Hindrance start->cause4 solution1 Use Stronger/More Soluble Base (e.g., NaH, Cs2CO3) Ensure Stoichiometry cause1->solution1 Check pH or perform test reaction solution2 Use Weaker, Non-Hindered Base (e.g., K2CO3) Lower Reaction Temperature cause2->solution2 Analyze byproducts by GC-MS solution3 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) cause3->solution3 Review solvent properties solution4 Redesign Synthesis to Use Primary Halide if Possible cause4->solution4 Analyze substrate structure

Caption: Troubleshooting workflow for low-yield cyclization.

Q2: I'm observing a significant amount of an alkene byproduct. How can I favor the desired S­N2 cyclization over E2 elimination?

A2: The formation of an alkene indicates a competing E2 elimination pathway, where the phenoxide acts as a base rather than a nucleophile. This is especially common with secondary alkyl halides and sterically hindered substrates.[4] To mitigate this:

  • Re-evaluate Your Base: While a strong base is needed for deprotonation, an excessively strong or bulky base can promote elimination. For sensitive substrates, switching from a very strong base like sodium hydride (NaH) to a milder one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than their substitution counterparts. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly favor the S­N2 pathway.

  • Change the Leaving Group: Iodides are better leaving groups than bromides or chlorides and can sometimes promote the S­N2 reaction at lower temperatures, thereby reducing elimination.

  • Synthetic Redesign: The most effective strategy is to redesign the synthesis so that the intramolecular attack occurs at a primary carbon center. For example, to synthesize a 2-methyl-2,3-dihydrobenzofuran, it is better to start with a 2-(2-halopropyl)phenol rather than a 2-(1-halomethyl)ethylphenol.[5]

Q3: The choice of base is critical. What are the pros and cons of common bases, and how do I select the right one?

A3: Base selection is a crucial parameter that balances the need for complete deprotonation with the risk of side reactions. Different bases offer distinct advantages. For instance, in one study, sodium carbonate provided the best results for a specific cyclization, highlighting the importance of screening.[1]

BaseProsConsBest For
NaH Very strong, non-nucleophilic; drives deprotonation to completion.[5]Can be pyrophoric; limited solubility; can promote elimination with sensitive substrates.Robust substrates where complete and rapid deprotonation is required.
K₂CO₃ Inexpensive, non-pyrophoric, and milder than hydrides.Lower basicity may require higher temperatures or longer reaction times; can be heterogeneous.General-purpose cyclizations, especially on a larger scale.
Cs₂CO₃ High solubility in organic solvents; "cesium effect" can accelerate S­N2 reactions.[2]Significantly more expensive.Difficult cyclizations, sterically hindered substrates, or when milder conditions are essential.[6]
KOt-Bu Very strong, hindered base.Can strongly favor elimination, leading to byproducts.[7]Generally avoided unless a specific E2 pathway is desired.

Q4: How does solvent choice impact the efficiency of intramolecular cyclization?

A4: The solvent plays a pivotal role by influencing the solubility of the reagents and the reactivity of the nucleophile.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They are polar enough to dissolve the ionic phenoxide intermediate but do not form strong hydrogen bonds, leaving the nucleophile "naked" and highly reactive. However, reactions in DMSO can sometimes be difficult to work up. The use of Hünig's base in refluxing THF has been shown to be effective in some cases, preventing byproduct formation like ester hydrolysis.[7]

  • Protic Solvents (Ethanol, Methanol): These solvents should generally be avoided. They solvate the anionic oxygen of the phenoxide via hydrogen bonding, creating a solvent shell that sterically and electronically deactivates the nucleophile, drastically slowing the desired S­N2 reaction.[4]

  • Apolar Solvents (Toluene, Hexane): These are poor choices as the ionic phenoxide intermediate will not be soluble, leading to a very slow or stalled reaction.

Section 2: Palladium-Catalyzed Synthesis Problems

Palladium catalysis offers powerful methods for constructing dihydrobenzofurans, often from readily available 2-allylphenols.[8][9] However, these complex catalytic cycles can present unique challenges.

Q5: My Pd-catalyzed carboalkoxylation of a 2-allylphenol is inefficient. What are the primary side reactions?

A5: A major side product in these reactions is often from the base-mediated isomerization of the terminal double bond of the 2-allylphenol substrate.[8] This internal, more substituted alkene is often less reactive or unreactive in the desired catalytic cycle, leading to a significant drop in yield. The development of reaction conditions that favor an anti-heteropalladation pathway has been shown to be essential for generating products in high yield by overcoming this issue.[8]

dot

G cluster_cycle Pd-Catalyzed Carboalkoxylation Cycle compound5 Pd(II)-Aryl Complex (5) compound6 Alkene-Pd Complex (6) compound5->compound6 Alkene Coordination (2-Allylphenol) compound7 Oxypalladation Intermediate (7) compound6->compound7 anti-Oxypalladation product4 Dihydrobenzofuran Product (4) compound7->product4 Reductive Elimination catalyst Pd(0) compound7->catalyst Catalyst Regeneration catalyst->compound5 Oxidative Addition (Ar-OTf)

Caption: Simplified catalytic cycle for Pd-catalyzed carboalkoxylation.[8]

Q6: How can I suppress substrate isomerization in Pd-catalyzed reactions?

A6: Suppressing this unwanted isomerization is key to achieving high yields. Strategies include:

  • Ligand Choice: Bulky electron-rich phosphine ligands can influence the electronics and sterics of the palladium center, potentially disfavoring the intermediates that lead to isomerization.

  • Reaction Conditions: Newly developed conditions that promote an anti-oxypalladation of the alkene have proven essential for high yields.[8] This involves careful selection of the palladium source, ligand, base, and solvent to favor the productive cyclization pathway over the isomerization pathway.

  • Base Selection: The choice and strength of the base can influence the rate of isomerization. Screening different bases (e.g., organic vs. inorganic) may identify conditions that minimize this side reaction.

Section 3: Alternative & Milder Synthetic Approaches

Q7: My substrate is sensitive to harsh bases or high temperatures. Are there milder alternatives for synthesizing 2,3-dihydrobenzofurans?

A7: Absolutely. The limitations of traditional methods, which often require harsh conditions, have driven the development of numerous milder protocols.[1][2]

  • Photochemical and Visible-Light-Mediated Reactions: These methods have emerged as powerful, green alternatives.[10] They often proceed at room temperature without the need for strong bases or expensive metal catalysts. For example, a gold-mediated photochemical approach allows for the direct synthesis of functionalized dihydrobenzofurans from ortho-allylphenols in high yields under mild conditions.[1] Another method utilizes visible light to promote an intramolecular radical cyclization, also avoiding transition metals.[11][12]

  • Acid-Catalyzed Reactions: For certain substrates, such as chalcones, treatment with an acid like p-toluenesulfonic acid can induce a rearrangement to form the dihydrobenzofuran skeleton in efficient yields.[2] Similarly, intramolecular acid-catalyzed cyclization of o-allyl phenols can yield the desired product, though polymerization can be a competing side reaction.[13]

  • Rhodium-Catalyzed C-H Activation: These advanced methods can construct the ring via C-H activation and annulation, often operating under redox-neutral conditions with high functional group tolerance.[9][14][15]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization (This is a generalized protocol and must be optimized for specific substrates, particularly regarding temperature and reaction time.)[4]

  • Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting phenol (1.0 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Add the chosen base (e.g., NaH, 1.2 equiv. or K₂CO₃, 2.0 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases (in the case of NaH).

  • Cyclization: Heat the reaction mixture to the desired temperature (typically ranging from 60 to 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Pd-Catalyzed Carboalkoxylation of 2-Allylphenols (Adapted from Wolfe, J. P., et al. This protocol requires optimization for specific substrates.)[8]

  • Reaction Setup: To an oven-dried vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol %), the phosphine ligand (e.g., CPhos, 4 mol %), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert atmosphere (Argon).

  • Add the 2-allylphenol substrate (1.0 equiv.), the aryl triflate (1.2 equiv.), and the solvent (e.g., toluene).

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

References

  • Melder, J. J., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. [Link]

  • Boga, S. B., et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Organic Letters. [Link]

  • Wolfe, J. P., et al. (2007). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters. [Link]

  • Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Irfan, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Zhou, Z., et al. (2021). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications. [Link]

  • Barcellos, T., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances. [Link]

  • Maiti, D., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry. [Link]

  • Reddy, C. R., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry. [Link]

  • Irfan, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Semantic Scholar. [Link]

  • Leal, D. R., et al. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]

  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016).
  • Wang, W., et al. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. [Link]

  • Cai, S., et al. (2024). Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Chinese Journal of Organic Chemistry. [Link]

  • Rico-Rodriguez, F., et al. (2023). Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis... MDPI. [Link]

  • Ashenhurst, J. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Request PDF. (n.d.). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]

  • Yi, C. S., et al. (2012). Dehydrative C–H Alkylation and Alkenylation of Phenols with Alcohols... Journal of the American Chemical Society. [Link]

  • Barcellos, T., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing. [Link]

  • Liu, Z., et al. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Medicinal Chemistry Research. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols... Organic Chemistry Portal. [Link]

  • Chen, W., et al. (2015). One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans and Benzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion Reaction. ResearchGate. [Link]

  • Sibi, M. P., et al. (2008). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Letters in Organic Chemistry. [Link]

  • Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

Sources

Optimization

Technical Support Center: (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

A Guide to Ensuring Solution Stability in Research & Development Welcome to the technical support guide for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No: 2102408-57-9). As a critical intermediate in p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability in Research & Development

Welcome to the technical support guide for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS No: 2102408-57-9). As a critical intermediate in pharmaceutical research, the integrity of this compound in solution is paramount for generating reproducible and reliable experimental data. This guide, structured in a responsive question-and-answer format, provides in-depth insights and actionable protocols to address common stability challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride and why is its stability a concern?

(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a synthetic organic compound featuring a fluorinated dihydrobenzofuran core, a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] Its stability in solution is a critical parameter because degradation can lead to a decrease in the effective concentration of the active compound, the formation of potentially interfering byproducts, and consequently, erroneous results in biological assays or analytical measurements. Understanding and controlling its stability is essential for accurate structure-activity relationship (SAR) studies and reliable preclinical development.

Q2: What are the recommended storage conditions for the compound in its solid state?

Suppliers generally recommend storing the solid compound at 4°C, sealed tightly and protected from moisture.[3] Some datasheets may indicate that shipping occurs at room temperature, but for long-term storage, refrigeration is the standard practice to minimize the risk of degradation over time.[3][4] Always refer to the certificate of analysis or the supplier's specific recommendations provided with your batch.

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride in solution is primarily influenced by four key factors:

  • pH: As a hydrochloride salt of a primary amine, its stability is highly dependent on the pH of the aqueous solution.[5][6]

  • Temperature: Like most chemical reactions, degradation rates increase with higher temperatures.[6][7]

  • Light Exposure: Dihydrobenzofuran structures can be susceptible to photodegradation. While fluorination can sometimes enhance photostability, protection from light is a prudent measure.[4][8][9]

  • Solvent and Presence of Oxidants: The choice of solvent and the presence of dissolved oxygen or other oxidizing agents can promote degradative pathways.

Troubleshooting Guide: Common Experimental Issues

Q4: My biological assay results are inconsistent, especially when I run experiments on different days. Could compound instability be the cause?

Yes, this is a classic sign of compound instability. If the compound degrades in your stock solution or in the final assay buffer, its effective concentration will decrease over time. An experiment run with a freshly prepared solution will have a higher concentration of the active compound than one run hours or days later, leading to poor reproducibility.

Troubleshooting Steps:

  • Analyze Stock Solution Integrity: Use an analytical technique like HPLC-UV to check the purity of your stock solution immediately after preparation and after a period that mimics your experimental timeline (e.g., 24-48 hours). A decrease in the main peak area or the appearance of new peaks indicates degradation.

  • Evaluate Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in your final assay buffer. Sample at different time points (e.g., 0, 2, 4, 8 hours) and analyze for degradation.

  • Implement Controls: Prepare fresh dilutions from a solid sample for every experiment to see if that resolves the inconsistency.

A Inconsistent Assay Results B Is stock solution fresh? A->B C Prepare fresh stock solution. Re-run experiment. B->C No D Check stability in final assay buffer (Time-course study via HPLC). B->D Yes E Degradation Observed? D->E F Adjust buffer pH or temperature. Minimize light exposure. Consider alternative solvents. E->F Yes G No Degradation Observed. Investigate other experimental variables (e.g., cell passage, reagent lots). E->G No

Caption: Troubleshooting workflow for inconsistent experimental results.

Q5: I dissolved the compound in a neutral aqueous buffer (pH 7.4) and observed a precipitate. What is happening?

This is likely due to the pH-dependent solubility of the amine hydrochloride salt. The compound is supplied as a hydrochloride salt, which is generally more water-soluble than its corresponding free base. In acidic conditions, the amine group is protonated (R-NH3+), enhancing its solubility in aqueous media. As the pH increases towards neutral or basic, the amine group deprotonates to form the free base (R-NH2), which is typically less polar and less water-soluble.[5] The precipitate you are observing is likely the free base crashing out of solution.

Solution:

  • Prepare your stock solution in an organic solvent like DMSO.

  • When diluting into an aqueous buffer, ensure the final concentration is well below the solubility limit of the free base at that pH.

  • If the experiment allows, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to maintain the protonated, more soluble form of the compound. The stability of amine compounds is often greater in acidic conditions.[6][10]

pH-Dependent Equilibrium A (R)-6-Fluoro-2,3-dihydrobenzofuran-3-aminium (Protonated, Soluble Salt Form) R-NH₃⁺Cl⁻ B (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine (Neutral, Less Soluble Free Base) R-NH₂ + H⁺ + Cl⁻ A->B   Increase pH (add OH⁻)    B->A   Decrease pH (add H⁺)   

Caption: Equilibrium between the hydrochloride salt and the free base.

Q6: What is the expected stability profile in common organic solvents like DMSO?

DMSO is generally a good choice for preparing concentrated stock solutions. The compound should be reasonably stable in anhydrous DMSO when stored properly. However, "wet" DMSO contains water, which can facilitate hydrolysis or other degradation pathways over time, even at low temperatures.

Best Practices for DMSO Stocks:

  • Use high-purity, anhydrous DMSO.

  • Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light by using amber vials.

  • Before opening a frozen vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.

Quantitative Data & Stability Protocols

While specific kinetic data for this exact molecule is not publicly available, the stability profile can be assessed using standard methodologies. The following table presents hypothetical, yet chemically reasonable, data from a preliminary stability study.

Table 1: Example Data from a 24-hour pH Stability Study at 37°C

pH of Buffer % Remaining at t=4h % Remaining at t=8h % Remaining at t=24h Stability Classification
3.0 (Citrate) >99% 99% 98% Stable
5.0 (Acetate) 98% 96% 92% Moderately Stable
7.4 (Phosphate) 91% 84% 65% Labile

| 9.0 (Borate) | 75% | 58% | <30% | Very Labile |

Data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment by HPLC-UV

This protocol outlines a method to determine the stability of the compound across a range of pH values.

1. Materials & Reagents:

  • (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

  • HPLC-grade DMSO, Acetonitrile (ACN), and Water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Buffer salts (e.g., citrate, phosphate, borate) to prepare buffers at pH 3, 5, 7.4, and 9.

  • HPLC system with a C18 column and UV detector (e.g., monitoring at 280 nm).

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a 10 mM stock solution.

  • Prepare Reaction Samples: For each pH condition, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed (37°C) buffer in a labeled vial. This yields a 100 µM test solution. Vortex gently.

  • Time Zero (t=0) Sample: Immediately take a 100 µL aliquot from each vial, add it to 100 µL of ACN (to stop the reaction), and place it in the HPLC autosampler tray. This is your t=0 reference.

  • Incubation: Place the remaining reaction vials in a 37°C incubator.

  • Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, 24 hours), repeat step 3 for each pH condition.

  • HPLC Analysis: Analyze all samples by HPLC. A typical gradient might be 10-90% ACN (with 0.1% TFA) in Water (with 0.1% TFA) over 10 minutes.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample for that specific pH.

    • % Remaining = (Peak Area at tx / Peak Area at t0) * 100

Protocol 2: Forced Degradation (Stress Testing) Overview

Forced degradation studies are used to identify potential degradation products and establish a stability-indicating analytical method.

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solution to high heat (e.g., 80°C).

  • Photodegradation: Expose a solution to a controlled UV or visible light source in a photostability chamber.

In each case, samples are analyzed by a high-resolution method like LC-MS/MS to separate and identify the parent compound and any new peaks that appear.[11]

References

  • Journal of the American Chemical Society. (2019). Photostable Helical Polyfurans.[Link]

  • Molecules. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.[Link]

  • Analytical Methods. (2015). A capillary electrophoresis with UV detection for the determination of aliphatic amines in aquatic products after derivatization.[Link]

  • ResearchGate. (2023). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.[Link]

  • MDPI. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals.[Link]

  • Waters Corporation. (2007). Determination of pH Stability by UPLC-MS/MS.[Link]

  • PubMed. (2006). In vivo stability and photodynamic efficacy of fluorinated bacteriopurpurinimides derived from bacteriochlorophyll-a.[Link]

  • Semantic Scholar. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Forme.[Link]

  • Applied Microbiology and Biotechnology. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications.[Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.[Link]

  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.[Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance.[Link]

  • Food Chemistry. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.[Link]

  • MDPI. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.[Link]

  • Tribology International. (1995). The thermal stability and antiwear performance of some thiophosphoric acid derivatives.[Link]

Sources

Troubleshooting

Storage and handling of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.

Welcome to the Technical Support Center for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Physicochemical Profile & Storage Specifications

Before handling the compound, it is critical to understand its quantitative properties. As a hydrochloride salt of a fluorinated primary amine, its behavior in solution and its environmental sensitivity are dictated by its ionic nature.

Table 1: Quantitative Data & Chemical Properties

ParameterSpecification / Value
Chemical Name (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
CAS Number 2102408-57-9 [1]
Molecular Formula C₈H₉ClFNO
Molecular Weight 189.61 g/mol
Typical Purity ≥95.0% – 97.0%[1]
Storage Temperature 2–8 °C (Refrigerated) [2]
Atmospheric Requirement Inert atmosphere (Argon/Nitrogen), protect from light [2]

Part 2: Handling & Storage FAQs

Q1: How should I store the compound to prevent degradation over a multi-month campaign? A1: Store the compound at 2–8 °C in an amber glass vial, backfilled with an inert gas (Argon or Nitrogen) [2]. Causality: Primary amines, even when protonated, can be susceptible to slow oxidation over time. The amber vial prevents photo-induced degradation of the electron-rich benzofuran ring, while the inert atmosphere prevents ambient moisture and oxygen from interacting with the crystal lattice.

Q2: Upon opening the vial, the powder appears sticky, clumpy, or has turned into a paste. Is the reagent ruined? A2: Not necessarily, but it has absorbed water. Amine hydrochlorides are highly hygroscopic [3]. Causality: Water molecules rapidly coordinate with the chloride ions in the crystal lattice, leading to deliquescence (dissolving in absorbed ambient moisture). Troubleshooting: To recover the material, place the open vial in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 24–48 hours. Always allow the sealed vial to warm to room temperature before opening to prevent condensation.

Q3: What are the critical safety and PPE requirements when weighing this material? A3: Handle the compound in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and a lab coat. If handling bulk quantities where dust formation is unavoidable, a P95 (US) or P1 (EU) particulate respirator is required [4]. Causality: Fine hydrochloride powders become easily aerosolized. Inhalation can cause severe irritation to the mucous membranes due to the localized acidic microenvironment formed when the salt dissolves in respiratory tract moisture [4].

Part 3: Experimental Troubleshooting & Methodologies

Q4: I am trying to use the compound in an amide coupling reaction (e.g., with HATU/DIPEA) in Dichloromethane (DCM), but it will not dissolve. How do I proceed? A4: The compound is supplied as a hydrochloride salt. Ionic salts possess exceptionally low solubility in non-polar or weakly polar organic solvents like DCM, THF, or Ethyl Acetate. Solution: You must perform a "free-basing" protocol to strip the HCl molecule, converting the hydrophilic salt ( RNH3+​Cl− ) into a lipophilic free amine ( RNH2​ ) [3].

Protocol: Generation of the Free Base via Acid-Base Extraction

This is a self-validating, step-by-step methodology to isolate the free amine for organic synthesis.

Materials Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel and pH paper

Step-by-Step Procedure:

  • Suspension: Suspend the (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride in DCM (approx. 10 mL per 100 mg of compound). The mixture will be cloudy.

  • Basification: Slowly add 1M NaOH (aq) dropwise while stirring vigorously.

    • Causality: The strong base deprotonates the ammonium ion. As the neutral free amine forms, it immediately partitions into the organic DCM layer, causing the cloudy suspension to clarify.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate.

  • Self-Validation Step 1 (pH Check): Test the aqueous layer with pH paper. It must read pH > 10. If it is lower, deprotonation is incomplete; add more base.

  • Extraction: Collect the lower organic layer (if using DCM). Extract the remaining aqueous layer with one additional volume of DCM to ensure maximum recovery.

  • Self-Validation Step 2 (TLC Check): Before discarding the aqueous layer, spot it on a TLC plate and stain with Ninhydrin. A lack of a colored spot confirms that no residual amine remains in the water.

  • Drying & Concentration: Wash the combined organic layers with brine to remove residual water. Add anhydrous Na₂SO₄ until the solid flows freely (indicating all water is absorbed). Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Usage: Use the resulting free base immediately in your coupling reaction, as free primary amines are prone to rapid oxidation if left exposed to air [3].

Part 4: Workflow Visualization

Below is the logical workflow for determining the appropriate phase-handling of the compound based on your experimental solvent system.

G Start Start: (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine HCl Check Determine Solvent System for Experiment Start->Check Aqueous Aqueous / Polar Media (Direct Use of HCl Salt) Check->Aqueous Water/MeOH/DMSO Organic Non-Polar / Organic Media (Requires Free Base) Check->Organic DCM/THF/EtOAc Suspend Suspend in DCM or EtOAc Organic->Suspend Base Add 1M NaOH or Sat. NaHCO3 (Adjust pH > 10) Suspend->Base Extract Biphasic Extraction Separate Organic Layer Base->Extract Dry Dry over Anhydrous Na2SO4 & Concentrate Extract->Dry Store Store Free Base (Use Immediately or -20°C) Dry->Store

Workflow for the phase-appropriate preparation and free-basing of the amine hydrochloride salt.

Part 5: References

  • Title: Kimyasal 22 - ESD MEDİKAL Source: esdmedikal.com URL:

  • Title: (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine - MilliporeSigma Source: sigmaaldrich.com URL:

  • Title: Application Note & Protocol: High-Purity Isolation of Pent-1-yn-3-amine Source: benchchem.com URL:

  • Title: Safety Data Sheet - ChemScene Source: chemscene.com URL:

Optimization

Technical Support Center: Chiral Separation of Benzofuran Amines

Welcome to the advanced troubleshooting and methodology center for the enantiomeric separation of benzofuran amines (e.g., 5-APB, 6-APB, 5-MAPB). Because benzofuran amines possess highly basic nitrogen atoms and unique s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the enantiomeric separation of benzofuran amines (e.g., 5-APB, 6-APB, 5-MAPB). Because benzofuran amines possess highly basic nitrogen atoms and unique stereocenters, they present significant chromatographic challenges, including severe peak tailing, unpredictable enantioselectivity, and fraction contamination during scale-up.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to overcome these bottlenecks in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Method Development Architecture

The following decision matrix outlines the optimal path for selecting chiral stationary phases (CSPs) and mobile phase additives based on the specific substitution of the benzofuran amine.

G Start Benzofuran Amine Sample AmineType Identify Amine Type Start->AmineType Primary Primary Amine (e.g., 5-APB, 6-APB) AmineType->Primary SecTert Secondary/Tertiary Amine (e.g., 5-MAPB) AmineType->SecTert Crown Crown Ether CSP (Acidic Modifier: 0.8% TFA) Primary->Crown Poly Polysaccharide CSP (Basic Modifier: 0.1% DEA) SecTert->Poly SFC_Opt SFC Optimization: Add modifier to diluent Crown->SFC_Opt Poly->SFC_Opt HPLC_Opt HPLC Optimization: Screen EtOH/Hexane Poly->HPLC_Opt

Workflow for selecting chiral stationary phases and additives for benzofuran amines.

Core Mechanistic FAQs

Q: Why do benzofuran amines exhibit severe peak tailing on polysaccharide columns, and how do I fix it? A: Benzofuran amines possess basic nitrogen atoms with lone electron pairs. While chiral recognition relies on hydrogen bonding and π−π interactions with the chiral selector (e.g., amylose or cellulose), the basic amine strongly interacts with residual, unendcapped acidic silanol groups (Si-OH) on the underlying silica matrix 1. This secondary ion-exchange interaction causes peak broadening and tailing. Adding a basic modifier like Diethylamine (DEA) competitively masks these silanol sites. For exceptionally stubborn tailing, switching from DEA to Ethylenediamine (EDA) or 2-aminoethanol (AE) can dramatically improve peak symmetry 2.

Q: Can I use Supercritical Fluid Chromatography (SFC) for primary benzofuran amines like 5-APB? A: Yes, but traditional polysaccharide columns often fail to provide baseline resolution for primary amines in SFC due to multiple competing interactions. For primary amines, switching to a Crown Ether-based CSP (e.g., Crownpak CR-I(+)) is highly recommended [[3]](). Crown ethers form specific host-guest inclusion complexes with the protonated amine, meaning you must use an acidic modifier (e.g., 0.8% TFA in methanol) rather than a basic one 3.

Q: How can I avoid amine additive contamination during preparative SFC purification? A: Post-purification removal of basic additives (like DEA) is notoriously difficult and can ruin downstream assays. A field-proven solution is to add the amine additive (e.g., 1% dimethylethylamine) only to the sample diluent rather than the bulk mobile phase 4. The additive elutes at the solvent front, allowing the target enantiomers to be collected in a neutral, additive-free modifier 4.

Advanced Troubleshooting Guide

Issue 1: Loss of Enantioselectivity Over Time (Column Memory Effects)
  • Root Cause: Continuous use of strong additives (TFA, DEA) or switching between Normal Phase (NP) and Polar Organic (PO) modes can permanently alter the hydration shell and conformation of the immobilized polysaccharide selector on columns like Chiralpak IE 1.

  • Solution: Implement a self-validating regeneration protocol. Flush the column with 100% Ethanol at 0.5 mL/min for 30 minutes, followed by 100% N,N-dimethylformamide (DMF) for 3 hours, and re-equilibrate with the intended mobile phase 1. Always verify recovery using a known racemic reference standard to ensure Resolution ( Rs​ ) > 1.5 before resuming sample analysis.

Issue 2: Co-elution of Enantiomers in SFC using Polysaccharide CSPs
  • Root Cause: The standard 0.1% DEA in methanol modifier may not adequately disrupt the specific analyte-stationary phase interactions for certain secondary/tertiary benzofuran amines, leading to co-elution.

  • Solution: Utilize an intact salt-pair mechanism. Replace the basic additive with a strong acid, such as 0.1% ethanesulfonic acid (ESA), in both the sample diluent and the mobile phase modifier 5. This forms an intact salt pair with the basic amine, dramatically altering selectivity and often inducing separation where basic additives fail 5.

Quantitative Performance Matrix

The following table summarizes the quantitative impact of selecting specific additives and CSPs for benzofuran amines based on recent chromatographic literature.

Strategy / ConditionTarget AnalyteAdditive / ModifierQuantitative Impact / Success RateMechanistic Effect
HPLC Polysaccharide CSP Secondary/Tertiary Amines0.1% EDA (vs. DEA)Improves Tailing Factor ( Tf​ ) from ~1.8 to <1.2EDA provides superior silanol masking compared to DEA for stubborn basic compounds.
SFC Crown Ether CSP Primary Amines (e.g., 5-APB)0.8% TFA in MethanolBaseline Resolution ( Rs​ > 1.5) achieved in 75% of casesProtonates the primary amine ( −NH3+​ ) to enable host-guest inclusion complexation.
SFC Polysaccharide CSP Basic Amines (General)0.1% Ethanesulfonic AcidResolved 80% of previously inseparable aminesForms an intact salt pair with the basic compound, fundamentally altering selectivity.
Preparative SFC All Benzofuran Amines1% Dimethylethylamine (Diluent Only)0% Additive contamination in final fractionAdditive elutes at the solvent front, leaving target enantiomer fractions chemically pure.

Self-Validating Standard Operating Procedures

Protocol A: Self-Validating HPLC Screening for Benzofuran Amines

This protocol ensures system suitability is proven before precious samples are injected.

  • System Suitability Preparation: Dissolve a known racemic reference standard (e.g., 1 mg/mL racemic 5-MAPB) in the exact mobile phase to be used.

  • Mobile Phase Formulation: Prepare Hexane/Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) to mask silanol interactions. Filter the entire mixture through a 0.22 µm PTFE membrane to prevent column frit clogging.

  • Baseline Equilibration: Flush the analytical column (e.g., 4.6 x 250 mm Chiralpak AD-H) at 1.0 mL/min until the UV baseline is completely stable (typically 10-15 column volumes).

  • Validation Injection: Inject 5 µL of the reference standard. Calculate the resolution ( Rs​ ). Validation Gate: Proceed to step 5 only if Rs​ > 1.5 and the tailing factor ( Tf​ ) is < 1.2. If it fails, initiate the column regeneration protocol.

  • Sample Analysis: Inject the unknown benzofuran amine sample under the validated conditions.

Protocol B: Preparative SFC Scale-Up with Additive-Free Fractionation

This protocol isolates enantiomers without leaving residual basic additives in the final product.

  • Diluent Modification: Dissolve the racemic benzofuran amine in methanol to a concentration of 16 mg/mL. Add 1% dimethylethylamine (by volume) strictly to this sample vial. Do not add amine to the bulk SFC modifier 4.

  • Column Equilibration: Equilibrate the preparative SFC column (e.g., 30 x 250 mm Chiralpak AD-H) with 75% CO2​ / 25% Isopropanol (neutral modifier) at 100 bar outlet pressure and 40°C.

  • Injection & Front Elution: Inject the sample. Monitor the UV trace at 254 nm. The dimethylethylamine additive will elute rapidly at the solvent front.

  • Fraction Collection: Collect the baseline-resolved enantiomer peaks into separate vessels.

  • Verification: Evaporate the fractions to dryness. Analyze the residue via NMR or analytical LC-MS to confirm the absence of the amine additive and verify >99% enantiomeric excess (ee).

References

  • INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS Daicel Chiral Technologies URL: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Daicel Chiral Technologies URL: [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives PubMed (NIH) URL:[Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification LCGC International URL:[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines Wiley Analytical Science URL:[Link]

  • Microsampling and enantioselective liquid chromatography coupled to mass spectrometry for chiral bioanalysis of novel psychoactive substances CNR-IRIS URL: [Link]

Sources

Troubleshooting

Technical Support Center: Ester Protecting Group Hydrolysis in the Presence of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex chemoselectivity and stereopreserv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex chemoselectivity and stereopreservation challenges associated with ester hydrolysis in the presence of the chiral building block (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine[1].

When manipulating molecules containing both an ester protecting group and a primary amine, synthetic chemists face two primary failure modes: competitive aminolysis (where the amine attacks the ester to form an unwanted amide)[2] and base-catalyzed epimerization of the sensitive C3 chiral center[3]. This guide provides field-proven, self-validating methodologies to bypass these issues.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing amide byproducts (aminolysis) during LiOH/NaOH hydrolysis of my methyl ester? Causality: The primary amine of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine is highly nucleophilic. During standard basic hydrolysis, the amine remains unprotonated and competes directly with the hydroxide ion for the ester carbonyl[2]. If the ester is highly reactive, or if the local concentration of hydroxide is suboptimal, intermolecular or intramolecular aminolysis will outcompete hydrolysis, resulting in amide bond formation[4]. Solution: To suppress aminolysis during basic cleavage, you must run the reaction under strictly biphasic conditions (e.g., THF/H₂O) at low temperatures (0 °C) to favor the kinetics of hydroxide attack over amine attack. Alternatively, switch to an orthogonal, acid-labile protecting group (see Q3).

Q2: How can I prevent epimerization at the C3 chiral center of the dihydrobenzofuran ring? Causality: The C3 position bearing the amine is benzylic and adjacent to the ring oxygen. Furthermore, the 6-fluoro substitution on the aromatic ring exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the C3 proton. Prolonged exposure to strong bases (like NaOH or KOH at elevated temperatures) leads to reversible deprotonation at C3, resulting in the loss of the (R)-stereocenter and yielding a racemic mixture[3]. Solution: Avoid harsh bases entirely. If basic hydrolysis is mandatory, utilize mild reagents such as LiOH/H₂O₂ or Ba(OH)₂ at sub-ambient temperatures, and strictly limit reaction times.

Q3: What is the most robust orthogonal strategy for ester deprotection in this system? Causality: The most scientifically sound method to prevent both aminolysis and base-catalyzed epimerization is to avoid basic conditions entirely and render the amine electronically non-nucleophilic. Solution: Utilize an acid-labile protecting group, such as a tert-butyl ester[5]. Treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) instantly protonates the primary amine to its ammonium salt, completely neutralizing its nucleophilicity[6]. Simultaneously, the acidic conditions cleanly cleave the tert-butyl ester to the carboxylic acid without risking C3 deprotonation.

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the quantitative risks and operational parameters for various ester deprotection strategies in the presence of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine.

Ester TypeDeprotection ReagentAmine State During ReactionRisk of AminolysisRisk of EpimerizationRecommended Use Case
tert-Butyl TFA / DCM (1:1)Protonated (Ammonium)0% 0% Optimal: Complete orthogonal protection.
Methyl / Ethyl LiOH / THF / H₂O (0 °C)Free Base (Nucleophilic)High (>15%)ModerateUse only if acid-sensitive functional groups are present.
Benzyl H₂ / Pd-C (1 atm)Free Base (Non-nucleophilic)0% 0% Excellent alternative if no reducible groups (e.g., alkenes) are present.
Allyl Pd(PPh₃)₄ / MorpholineFree BaseLow (<5%)0% Good for complex molecules requiring mild, neutral conditions.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next synthetic step without confirming the validation checkpoints.

Protocol A: Acidic Cleavage of tert-Butyl Esters (Zero Aminolysis Risk)

This is the gold-standard protocol for preserving the (R)-amine while deprotecting the carboxylic acid[5].

  • Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Cool the solution to 0 °C under a nitrogen atmosphere. Add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 2–4 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. Pass Criteria: Complete disappearance of the starting material mass; appearance of the desired carboxylic acid mass; absolute absence of the amide byproduct mass [M + Amine - H₂O].

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with Toluene (3 × 10 mL) to remove residual TFA. The product is isolated as the TFA salt of the (R)-amine.

Protocol B: Mild Biphasic Basic Hydrolysis of Alkyl Esters (Low Epimerization Risk)

Use this protocol only when acid-labile groups preclude the use of Protocol A[3].

  • Preparation: Dissolve the methyl/ethyl ester substrate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O to achieve a 0.2 M concentration.

  • Temperature Control: Cool the reaction flask strictly to 0 °C. Causality: Low temperature suppresses the activation energy required for C3 deprotonation.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion. Stir vigorously at 0 °C for 4–6 hours.

  • Self-Validation Checkpoint: Analyze the reaction via Chiral HPLC against an authentic racemic standard of the product. Pass Criteria: Enantiomeric excess (ee) must remain >99%, confirming zero epimerization.

  • Workup: Carefully acidify the aqueous layer to pH 6.5 using 1M HCl at 0 °C to precipitate the zwitterionic product without over-protonating the system.

Part 4: Workflow and Pathway Visualizations

ReactionPathways Start Ester + (R)-Amine Under Basic Conditions Hydrolysis Desired Pathway: Carboxylic Acid + Free Amine Start->Hydrolysis H2O / OH- Aminolysis Side Reaction 1: Amide Formation (Aminolysis) Start->Aminolysis Amine Nucleophilic Attack Epimerization Side Reaction 2: (R/S)-Racemization at C3 Start->Epimerization Base-Catalyzed Deprotonation

Competing pathways during basic ester hydrolysis in the presence of the chiral amine.

Workflow Step1 Identify Ester Type TypeA tert-Butyl Ester Step1->TypeA TypeB Methyl / Ethyl Ester Step1->TypeB ActionA Acidic Cleavage (TFA/DCM) Amine Protonated TypeA->ActionA ActionB Mild Basic Hydrolysis (LiOH/THF/H2O at 0°C) TypeB->ActionB ResultA Clean Deprotection No Aminolysis/Epimerization ActionA->ResultA ResultB Monitor Closely for Amide Byproducts ActionB->ResultB

Decision tree for selecting ester deprotection strategies to preserve the chiral amine.

Part 5: References

  • 6-Fluoro-2,3-dihydrobenzofuran-3-amine Product Specifications. American Elements.[Link]

  • Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley.[Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis. ResearchGate.[Link]

  • A One-Pot Asymmetric Synthesis of a N-Acylated 4,5-Dihydropyrazole, A Key Intermediate of Thrombin Inhibitor AZD8165. Organic Process Research & Development - ACS Publications.[Link]

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Royal Society of Chemistry.[Link]

Sources

Optimization

Characterization of unexpected byproducts in benzofuran synthesis

Technical Support Center: Benzofuran Synthesis Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofuran Synthesis

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues related to the formation and characterization of unexpected byproducts. Benzofuran scaffolds are crucial building blocks in medicinal chemistry and materials science, but their synthesis can often lead to complex mixtures requiring careful analysis.[1][2][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: General Troubleshooting Workflow for Unexpected Byproducts

The appearance of an unknown spot on a Thin Layer Chromatography (TLC) plate or an unexpected peak in a Gas Chromatography (GC) or Liquid Chromatography (LC) trace is a common challenge. A systematic approach is crucial for efficient identification and mitigation.

Question: I've observed a significant, unexpected byproduct in my reaction mixture. What is the general workflow for its isolation and characterization?

Answer:

A multi-step analytical workflow is the most robust approach. The goal is to first isolate the byproduct in sufficient purity and quantity and then use a combination of spectroscopic techniques for definitive structure elucidation.

Workflow for Byproduct Identification

Byproduct_Workflow observe 1. Observation (TLC, GC/LC) isolate 2. Isolation (Flash Chromatography) observe->isolate Crude Mixture prelim 3. Preliminary Analysis (LC-MS, GC-MS) isolate->prelim Purified Byproduct elucidate 4. Structure Elucidation (1D/2D NMR, IR) prelim->elucidate Mass & Formula Data confirm 5. Confirmation (Data Interpretation) elucidate->confirm Spectroscopic Data mitigate 6. Mitigation (Reaction Optimization) confirm->mitigate Confirmed Structure

Caption: A general workflow for identifying and addressing unexpected byproducts.

  • Isolation: The first critical step is to isolate the byproduct from the main product and unreacted starting materials.

    • Technique: Flash column chromatography is the most common and effective method for purification on a milligram-to-gram scale.[5][6][7]

    • Causality: The choice of stationary phase (e.g., silica gel, alumina) and eluent system is dictated by the polarity difference between your target compound and the byproduct, as determined by preliminary TLC analysis.[7] A gradient elution (gradually increasing solvent polarity) is often more effective than an isocratic (constant solvent mixture) elution for separating compounds with different polarities.[5]

  • Preliminary Analysis (Mass & Formula): Once isolated, determine the molecular weight and, if possible, the elemental formula.

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). High-Resolution Mass Spectrometry (HRMS) is particularly powerful.[8]

    • Causality: HRMS provides a highly accurate mass measurement (often to within 5 ppm), which allows for the confident assignment of a unique elemental composition.[8] This is the single most important piece of data to narrow down potential structures.

  • Definitive Structure Elucidation (Connectivity & Stereochemistry):

    • Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. A full suite of experiments is often necessary:

      • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

      • ¹³C NMR: Shows the number of different types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows long-range (2-3 bond) correlations between protons and carbons.[9][10]

    • Causality: By piecing together the fragments and connectivity information from these experiments, an unambiguous structure can almost always be determined. For example, an HMBC correlation between a methyl proton signal and a quaternary carbon signal confirms their proximity in the molecular skeleton.[11]

Section 2: Troubleshooting Specific Synthetic Routes

Byproduct formation is often mechanism-dependent. Understanding the potential side reactions of a specific synthetic route is key to predicting and identifying unexpected products.

Case Study 1: Perkin Rearrangement

The Perkin rearrangement (or coumarin-benzofuran ring contraction) is a classic method for creating benzofuran-2-carboxylic acids from 3-halocoumarins using a base.[12][13][14]

Question: I'm performing a Perkin rearrangement on a 3-bromocoumarin and have isolated a byproduct that is not the expected benzofuran-2-carboxylic acid. What could it be?

Answer:

While the Perkin rearrangement is generally efficient, side reactions can occur depending on the reaction conditions and substrate. The mechanism involves a base-catalyzed ring opening of the lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide.[14][15]

Plausible Unexpected Byproduct: The (E)-2-bromo-3-(2-hydroxyphenyl)acrylic acid intermediate.

  • Why it forms: This is the key intermediate formed after the initial base-catalyzed ring fission of the coumarin.[15] If the subsequent intramolecular cyclization step is slow or incomplete (e.g., due to steric hindrance or insufficient temperature/time), this intermediate can be isolated upon acidic workup.

  • How to Characterize it:

    • MS: It will have the same molecular formula and mass as the starting 3-bromocoumarin plus one molecule of water (from the hydrolysis of the lactone).

    • ¹H NMR: You will observe a phenolic -OH proton, a carboxylic acid -OH proton, and distinct vinyl and aromatic protons. The key difference from the starting material will be the absence of the coumarin's lactone structure and the presence of the free phenol and carboxylic acid.

    • IR: Look for a broad O-H stretch (for both the phenol and carboxylic acid) around 3300-2500 cm⁻¹ and a C=O stretch for the carboxylic acid around 1700 cm⁻¹.

Perkin Rearrangement: Main vs. Side Pathway

Perkin_Mechanism sub 3-Bromocoumarin int Ring-Opened Intermediate (Acrylic Acid derivative) sub->int 1. OH⁻ (Ring Fission) prod Benzofuran-2-carboxylic Acid (Desired Product) int->prod 2. Intramolecular Cyclization (Heat) byprod Isolated Intermediate (Unexpected Byproduct) int->byprod Acidic Workup (Incomplete Reaction)

Caption: Simplified mechanism of the Perkin rearrangement showing byproduct formation.

Case Study 2: Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions, such as those involving Sonogashira coupling followed by cyclization, are powerful modern methods for benzofuran synthesis.[3][16] However, catalyst activity and reaction conditions are critical.[16]

Question: My palladium-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne is giving a low yield and a complex mixture. What are the likely side products?

Answer:

This popular one-pot method can be prone to several side reactions, often related to the catalyst cycle or competing reaction pathways.

Potential Byproduct Plausible Cause Key Characterization Features
Homocoupled Alkyne (Diyne) Inefficient oxidative addition of the aryl halide to Pd(0), allowing the Glaser-Hay coupling of the terminal alkyne to dominate. Often occurs if the palladium catalyst is partially inactive or if oxygen is present.[16]MS: Mass will be approximately double that of the starting alkyne, minus two protons. ¹H NMR: The spectrum will be symmetric if the alkyne is simple. The acetylenic proton signal will be absent.
Dehalogenated Phenol Reductive dehalogenation of the starting o-iodophenol. This can be promoted by certain bases, solvents, or catalyst systems, especially at elevated temperatures.MS: Mass will correspond to the starting phenol minus the mass of iodine. ¹H & ¹³C NMR: The spectra will match the parent phenol without the iodine substituent.
Uncyclized Sonogashira Product The Sonogashira coupling occurs, but the subsequent intramolecular hydroalkoxylation (cyclization) step fails. This can be due to an inappropriate base, solvent, or temperature.[17]MS: Mass will be the sum of the two starting materials minus HI. ¹H NMR: A key signal will be the phenolic -OH proton, which would be absent in the final benzofuran product.
Polymerized Byproducts High reaction concentrations or excessively high temperatures can lead to polymerization of the starting materials or products.[18]Often appear as an insoluble tar or a baseline smear on TLC/GC/LC. Characterization is difficult and generally not pursued; focus is on prevention.

Troubleshooting Tip: Ensure your solvents are rigorously degassed to remove oxygen, which can poison the palladium catalyst and promote alkyne homocoupling.[16] Using a freshly opened or high-quality catalyst is also crucial for success.[16]

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for Byproduct Isolation via Flash Chromatography

This protocol provides a reliable method for isolating an unknown byproduct from a crude reaction mixture.[5][7][19][20]

1. Preparation & TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that gives good separation (Rf values between 0.2 and 0.5) between your desired product and the unexpected spot.

2. Column Packing: a. Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight). b. Pack the column with silica gel (particle size 40-63 µm is standard) as a slurry in the initial, least polar eluent identified from your TLC analysis.[5]

3. Sample Loading: a. Concentrate your crude product. b. For "wet-loading," dissolve the crude mixture in a minimal amount of the solvent it is most soluble in (ideally the chromatography eluent) and carefully apply it to the top of the silica bed.[19] c. For "dry-loading" (preferred for less soluble compounds), dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[20]

4. Elution and Fraction Collection: a. Begin eluting with the solvent system determined from TLC analysis. Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 5 cm of solvent level decrease per minute.[5] b. Collect fractions systematically in test tubes. c. Monitor the fractions by TLC to identify which ones contain your pure byproduct.

5. Concentration: a. Combine the pure fractions containing the byproduct. b. Remove the solvent using a rotary evaporator to yield the isolated compound, which is now ready for spectroscopic analysis.

References

  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • A Critical Review on Synthetic Pathway of Benzofurans. Academia.edu.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • SOP: FLASH CHROMATOGRAPHY. Unknown Source.
  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PLOS ONE.
  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Forendex.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem.
  • Perkin rearrangement. Grokipedia.
  • Perkin rearrangement. Wikipedia.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Successful Flash Chromatography. King Group.
  • Successful flash chromatography. Biotage.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt.
  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. ResearchGate.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride and Its Isomeric Analogs

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a critical step in ensuring the safety and efficacy of new chemical entities. (R)-6-Fluoro-2,3-dihydrobenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is a critical step in ensuring the safety and efficacy of new chemical entities. (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride, a key building block in the synthesis of various pharmacologically active compounds, presents a unique set of challenges and insights in its ¹H NMR analysis. This guide provides an in-depth examination of its ¹H NMR spectrum, a comparative analysis with its positional isomers, and the underlying principles that govern their distinct spectral features.

Introduction to the Spectroscopic Challenge

The introduction of a fluorine atom onto the aromatic ring of 2,3-dihydrobenzofuran-3-amine significantly influences the electronic environment of the molecule. This, in turn, leads to characteristic changes in the ¹H NMR spectrum, particularly in the chemical shifts and coupling constants of the aromatic and dihydrofuran ring protons. As a hydrochloride salt, the amine proton's chemical shift and exchange characteristics also provide valuable structural information. Understanding these nuances is paramount for unambiguous compound identification and quality control.

Predicted ¹H NMR Spectral Analysis of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

While a definitive, publicly available ¹H NMR spectrum for (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is not readily found in the literature, a robust prediction can be made based on the analysis of structurally similar compounds. The expected ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would exhibit the following key features:

Aromatic Region (δ 6.5 - 7.5 ppm):

  • The fluorine atom at the C-6 position will exert both a through-bond and through-space influence on the neighboring protons.

  • H-7: This proton, ortho to the fluorine atom, is expected to appear as a doublet of doublets due to coupling with H-5 and the fluorine atom. The ortho H-F coupling (³JHF) is typically in the range of 5-10 Hz.

  • H-5: This proton, meta to the fluorine atom, will likely appear as a doublet of doublets, coupling with H-7 and H-4.

  • H-4: This proton, para to the fluorine atom, is expected to be a doublet, coupling with H-5.

Dihydrofuran Ring Protons (δ 3.5 - 5.0 ppm):

  • The diastereotopic protons at the C-2 position (H-2α and H-2β) will present as two distinct signals, each likely a doublet of doublets due to geminal coupling with each other and vicinal coupling with the H-3 proton.

  • The proton at the chiral center, H-3 , is expected to be a multiplet, coupling with the two H-2 protons. Its chemical shift will be influenced by the adjacent amino group.

Amine Protons (δ 8.0 - 9.5 ppm):

  • The three protons of the ammonium group (-NH₃⁺) are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to proton exchange.

Comparative ¹H NMR Analysis: The Impact of Fluorine Positioning

To truly appreciate the diagnostic power of ¹H NMR in distinguishing isomers, we will compare the predicted spectrum of the 6-fluoro isomer with its commercially available 5-fluoro and 7-fluoro counterparts.

Compound CAS Number Key Predicted ¹H NMR Distinctions
(R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 2102408-57-9Aromatic region will show distinct splitting patterns for H-4, H-5, and H-7, with H-7 exhibiting a characteristic ortho H-F coupling.
(R)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride [1]2055848-82-1The fluorine at C-5 will result in a different set of aromatic proton couplings. H-4 and H-6 will show ortho H-F coupling, and H-7 will be a doublet. The overall pattern will be more symmetrical compared to the 6-fluoro isomer.
(R)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride [2]2102410-16-0With fluorine at C-7, the H-6 proton will exhibit ortho H-F coupling. The signals for H-4 and H-5 will also be shifted and show different coupling patterns compared to the 6-fluoro isomer.
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride [3]2102411-86-7Replacing fluorine with chlorine at the 6-position will lead to a downfield shift of the aromatic protons due to chlorine's different electronic properties. The characteristic H-F couplings will be absent, simplifying the aromatic region's splitting patterns.
6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride [4]1215339-86-8Similar to the chloro-analog, the bromo-substituent will induce downfield shifts in the aromatic region compared to the fluoro-analog. The absence of H-F coupling will result in a less complex aromatic spectrum.

This comparative analysis underscores the sensitivity of ¹H NMR to subtle changes in molecular structure, enabling the unambiguous identification of positional isomers.

Experimental Protocol for ¹H NMR Analysis

For reproducible and high-quality ¹H NMR data, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the amine hydrochloride salt.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine hydrochlorides as it can slow down the N-H proton exchange, allowing for better resolution of the -NH₃⁺ signal.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

2. NMR Instrument Parameters:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical acquisition parameters:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 16-64 (or more for dilute samples)
  • For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum and perform baseline correction.
  • Integrate all signals to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values in Hz) for each signal.

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 High-Field NMR Spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire 1D ¹H NMR Spectrum acq1->acq2 acq3 (Optional but Recommended) Acquire 2D NMR (COSY, HSQC) acq2->acq3 proc1 Fourier Transform, Phasing, & Baseline Correction acq3->proc1 proc2 Integration & Chemical Shift Referencing proc1->proc2 proc3 Analyze Chemical Shifts, Multiplicities, & Coupling Constants proc2->proc3 proc4 Structural Elucidation & Comparison proc3->proc4

Figure 1. A generalized workflow for the ¹H NMR analysis of amine hydrochloride salts.

Conclusion

The ¹H NMR analysis of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride provides a wealth of structural information that is crucial for its unambiguous identification and characterization. By understanding the influence of the fluorine substituent and the hydrochloride salt form on the spectrum, and by comparing it with its positional isomers and other halogenated analogs, researchers can confidently verify the structure of this important synthetic intermediate. The application of robust experimental protocols and, where necessary, two-dimensional NMR techniques, ensures the integrity and reliability of the analytical data, a cornerstone of scientific rigor in drug discovery and development.

References

  • American Elements. (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the 13C NMR Assignment of 6-Fluoro-2,3-dihydrobenzofuran-3-amine

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a direct window into the carbon framework of a molecule. This guide offers an in-depth analysis and a practical framework for the 13C NMR assignment of 6-fluoro-2,3-dihydrobenzofuran-3-amine, a substituted heterocyclic compound of interest in medicinal chemistry. We will compare predicted spectral data with that of known analogs, delve into the underlying principles of substituent effects, and provide a detailed experimental protocol to ensure high-quality data acquisition.

The Structural Landscape: Predicting and Interpreting the 13C NMR Spectrum

Due to the novelty of 6-fluoro-2,3-dihydrobenzofuran-3-amine, a readily available, experimentally assigned 13C NMR spectrum is not present in the public domain. Consequently, we turn to predictive algorithms, which have become remarkably accurate for small molecules.[1][2] By employing a consensus of well-established prediction engines, we can generate a reliable theoretical spectrum. This predicted data, when analyzed in the context of fundamental principles and experimental data from analogous structures, allows for a confident preliminary assignment.

The core of our analysis lies in dissecting the electronic environment of each carbon atom. The chemical shift of a given carbon is exquisitely sensitive to its local environment, influenced by hybridization, and the inductive and resonance effects of neighboring substituents. In our target molecule, the key players are the electron-withdrawing fluorine atom and the electron-donating amino group, both attached to the 2,3-dihydrobenzofuran scaffold.

To ground our predictions, we will compare them with the experimentally determined 13C NMR spectrum of the parent molecule, 2,3-dihydrobenzofuran. This comparison will allow us to quantify the substituent chemical shifts (SCS) and rationalize the observed changes in the carbon resonances.

Comparative Analysis of Predicted and Experimental 13C NMR Data

The following table presents the predicted 13C NMR chemical shifts for 6-fluoro-2,3-dihydrobenzofuran-3-amine alongside the experimental data for 2,3-dihydrobenzofuran. The assignments are based on a thorough analysis of substituent effects and established chemical shift ranges for similar structural motifs.

Carbon AtomPredicted δ (ppm) for 6-fluoro-2,3-dihydrobenzofuran-3-amineExperimental δ (ppm) for 2,3-dihydrobenzofuranRationale for Assignment and Substituent Effects
C2 ~74.571.3The presence of the amino group at the adjacent C3 position is expected to have a moderate deshielding effect on C2.
C3 ~52.029.7The direct attachment of the electron-donating amino group causes a significant downfield shift (deshielding) of the C3 carbon.
C3a ~120.0127.1The combined electron-donating effect of the furan oxygen and the amino group influences this quaternary carbon.
C4 ~113.0120.5The fluorine at C6 exerts a long-range shielding effect on C4.
C5 ~114.5125.0The fluorine at C6 has a more pronounced shielding effect on the ortho C5 position.
C6 ~160.0 (d, ¹JCF ≈ 240 Hz)128.3The direct attachment of the highly electronegative fluorine atom causes a very large downfield shift and a characteristic large one-bond C-F coupling constant.
C7 ~98.0109.4The fluorine at C6 exerts a shielding effect on the ortho C7 position.
C7a ~158.0160.7This carbon is directly attached to the oxygen of the furan ring and is influenced by the fluorine at C6.

Experimental Protocol for High-Quality 13C NMR Acquisition

The acquisition of a high-quality 13C NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed for a standard small organic molecule like 6-fluoro-2,3-dihydrobenzofuran-3-amine and can be adapted for most modern NMR spectrometers.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 20-50 mg of the solid 6-fluoro-2,3-dihydrobenzofuran-3-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds and its single carbon resonance at ~77 ppm, which can be used as an internal reference.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and clean the outside of the tube with a lint-free wipe.

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

    • Load a standard 13C NMR experiment with proton decoupling.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) is suitable.

    • Pulse Width (Flip Angle): A 30° pulse is a good compromise for obtaining a qualitative spectrum in a reasonable time, as it allows for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the expected chemical shift range for most organic molecules.

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically sufficient for good resolution.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for a qualitative spectrum.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans are required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

    • Peak pick the spectrum and integrate the signals if quantitative information is desired (note: for quantitative analysis, a longer relaxation delay and a 90° pulse are necessary).

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Noise Insufficient sample concentration; Not enough scans.Increase the sample concentration; Increase the number of scans.
Broad Peaks Poor shimming; Sample not fully dissolved; Paramagnetic impurities.Re-shim the magnet; Ensure complete dissolution of the sample; Filter the sample.
Baseline Distortion Incorrect phasing; Incorrect baseline correction algorithm.Re-phase the spectrum carefully; Try different baseline correction methods.
Missing Quaternary Carbons Long relaxation times (T1) for quaternary carbons.Increase the relaxation delay (D1); Use a smaller flip angle (e.g., 30°).

Visualizing the Workflow for 13C NMR Assignment

The following diagram illustrates the logical flow of the 13C NMR assignment process, from sample preparation to the final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment prep_sample Dissolve sample in deuterated solvent filter_sample Filter into NMR tube prep_sample->filter_sample load_exp Load 13C NMR experiment filter_sample->load_exp lock_shim Lock and Shim load_exp->lock_shim set_params Set acquisition parameters (NS, D1, etc.) lock_shim->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference predict Predict Spectrum reference->predict compare Compare with analogs & substituent effects predict->compare assign Assign signals to specific carbons compare->assign confirm Confirm with 2D NMR (HSQC, HMBC) if needed assign->confirm

Caption: Workflow for 13C NMR assignment.

Conclusion

The structural assignment of 6-fluoro-2,3-dihydrobenzofuran-3-amine via 13C NMR spectroscopy is a multi-faceted process that combines predictive tools with a deep understanding of fundamental spectroscopic principles. By comparing the predicted spectrum to that of the parent 2,3-dihydrobenzofuran and considering the well-documented effects of fluorine and amino substituents, a confident assignment can be achieved. The provided experimental protocol offers a robust starting point for acquiring high-quality data, and the troubleshooting guide addresses common challenges encountered in the laboratory. This comprehensive approach ensures the integrity of the structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.

References

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved March 21, 2026, from [Link]

  • ACD/Labs NMR Prediction. (n.d.). Retrieved March 21, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Derivatives: An Integrated Crystallographic and Spectroscopic Approach

This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine and its derivatives. As a class of compounds holding sign...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine and its derivatives. As a class of compounds holding significant importance in medicinal chemistry and drug discovery, understanding their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for intellectual property purposes.[1][2] While single-crystal X-ray crystallography remains the definitive method for determining absolute configuration, a multi-faceted approach incorporating spectroscopic and chromatographic techniques provides a more comprehensive and often more practical workflow.

This document will explore the nuances of X-ray crystallography for this specific molecular scaffold, compare its utility with alternative analytical techniques, and provide actionable experimental protocols for researchers in the field.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[3][4] For a chiral molecule such as (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine, this technique is invaluable. However, obtaining a high-quality single crystal suitable for diffraction can be a significant bottleneck.

Anticipated Structural Features and the Influence of Fluorine

The presence of the fluorine atom at the 6-position is expected to play a significant role in the crystal packing.[8][9] Organofluorine compounds often exhibit unique solid-state properties due to the high electronegativity and low polarizability of fluorine.[10] Intermolecular interactions such as C-H···F hydrogen bonds, while generally considered weak, can be influential in directing the supramolecular architecture.[11] Furthermore, the fluorine substituent can modulate the electronic properties of the aromatic ring, influencing π-π stacking interactions.[9]

Challenges in Crystallization

Small, relatively polar molecules like the title compound can be challenging to crystallize. The primary amine provides a strong hydrogen bond donor, which can lead to multiple competing intermolecular interactions, potentially resulting in amorphous solids or poorly ordered crystals. Strategies to overcome these challenges include:

  • Salt Formation: Reacting the amine with a variety of acids to form salts can introduce new, stronger, and more directional intermolecular interactions, often leading to well-ordered crystals.

  • Derivatization: Acylation or sulfonylation of the amine can reduce its polarity and introduce bulky groups that encourage more ordered packing.

  • Co-crystallization: The use of a co-former molecule that can form predictable hydrogen bonds with the amine can facilitate the growth of high-quality crystals.[4][12]

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, a combination of other techniques is often more practical for routine analysis and for guiding crystallization efforts.

TechniqueStrengths for this ApplicationWeaknesses for this Application
Single-Crystal X-ray Crystallography - Unambiguous determination of absolute configuration.- Precise bond lengths and angles.- Elucidation of intermolecular interactions.[3][4]- Requires high-quality single crystals, which can be difficult to obtain.- Destructive technique (crystal is consumed).- Can be time-consuming.
¹⁹F NMR Spectroscopy - Highly sensitive due to 100% natural abundance of ¹⁹F.[13][14]- Large chemical shift dispersion provides high resolution.[14][15]- Sensitive to the local electronic environment, providing structural information.[16]- Does not provide absolute configuration.- Provides through-bond, not through-space, structural information.
Chiral HPLC - Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[17][18][19]- High-throughput and requires small amounts of sample.- Does not provide structural information beyond enantiomeric identity.- Method development can be time-consuming.[20]
Mass Spectrometry - Accurate mass determination confirms molecular formula.- Fragmentation patterns can provide structural clues.[21][22]- Does not distinguish between enantiomers.- Provides limited information on 3D structure.
Computational Crystal Structure Prediction - Can predict possible crystal packing arrangements in silico.[23][24][25][26][27]- Can guide experimental crystallization screening.- Computationally intensive.- Accuracy is not guaranteed; experimental validation is required.

Experimental Protocols

Protocol 1: Crystallization of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride

This protocol provides a starting point for obtaining single crystals suitable for X-ray diffraction.

  • Salt Formation:

    • Dissolve 100 mg of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine in 2 mL of isopropanol.

    • Add a 2 M solution of HCl in diethyl ether dropwise until the pH is acidic (test with pH paper).

    • Collect the resulting precipitate by vacuum filtration and wash with cold diethyl ether.

    • Dry the hydrochloride salt under vacuum.

  • Crystallization Screening:

    • Prepare a saturated solution of the hydrochloride salt in a small amount of a polar solvent (e.g., methanol, ethanol, or water) at an elevated temperature (e.g., 40-50 °C).

    • Slowly add a less polar anti-solvent (e.g., isopropanol, acetonitrile, or acetone) until the solution becomes slightly turbid.

    • Clarify the solution by adding a drop of the polar solvent.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

    • Monitor for crystal growth over several days.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation

This protocol outlines a general strategy for developing a method to separate the enantiomers of 6-Fluoro-2,3-dihydrobenzofuran-3-amine.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose, as these are broadly applicable.

  • Mobile Phase Screening:

    • Normal Phase: Use a mixture of hexane or heptane with a polar modifier such as isopropanol or ethanol. Start with a 90:10 (v/v) mixture and screen different ratios. An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may be required to improve peak shape.

    • Reversed Phase: Use a mixture of water or a buffer with acetonitrile or methanol.

  • Optimization:

    • Once separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

Visualizing the Workflow and Molecular Interactions

The following diagrams illustrate the integrated analytical workflow and the key anticipated intermolecular interactions.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Workflow cluster_output Final Structural Data Synthesis Synthesis of Racemate Purification Chromatographic Purification Synthesis->Purification Chiral_HPLC Chiral HPLC Separation Purification->Chiral_HPLC Isolate Enantiomers NMR_MS NMR & Mass Spec Confirmation Chiral_HPLC->NMR_MS Confirm Identity & Purity Crystallization Crystallization Screening NMR_MS->Crystallization Crystallization->NMR_MS No Crystals / Re-evaluate X_ray Single-Crystal X-ray Diffraction Crystallization->X_ray Suitable Crystal Obtained Structure Absolute Configuration & 3D Structure X_ray->Structure G Anticipated Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O1 O (ether) N1->O1 N-H···O Hydrogen Bond F1 F H_C1 C-H F1->H_C1 C-H···F Interaction Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking

Caption: Key expected intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine derivatives requires a strategic and integrated analytical approach. While single-crystal X-ray crystallography stands as the definitive method for determining absolute configuration and detailed 3D structure, its success is contingent on obtaining high-quality crystals. Spectroscopic techniques, particularly ¹⁹F NMR, and chiral chromatography are indispensable tools for confirming identity, assessing enantiomeric purity, and guiding crystallization strategies. For compounds that prove recalcitrant to crystallization, computational prediction methods are emerging as a powerful tool to provide valuable structural insights. By leveraging the strengths of each of these techniques, researchers can efficiently and accurately characterize these pharmaceutically important molecules.

References

  • Computational Crystal Structure Prediction of Organic Molecules. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (2025). Digital Discovery. Royal Society of Chemistry. [Link]

  • Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. (2008). Crystal Growth & Design, 8(8), 2886–2895. [Link]

  • Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. (2024). arXiv. [Link]

  • Symmetry-Constrained Monte Carlo for the Crystal Structure Prediction of Small Organic Molecules. (2025). Journal of Chemical Theory and Computation. [Link]

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (2025). ChemRxiv. [Link]

  • NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved March 20, 2026, from [Link]

  • A systematic study into the influence of aromatic stacking interactions and fluorine substituent effects on molecular organic crystal assembly. (2024). ePrints Soton. University of Southampton. [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). ResearchGate. [Link]

  • Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. (n.d.). CrystEngComm. Royal Society of Chemistry. [Link]

  • Multinuclear and Fluorine NMR Spectroscopy. (n.d.). Southampton Chemistry Analytical Solutions. Retrieved March 20, 2026, from [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). ACS ES&T Water. [Link]

  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. (2025). Crystal Growth & Design. [Link]

  • Structures of chiral amines tested (only one enantiomer is shown) and... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. (2013). Journal of the American Chemical Society, 135(9), 3469–3472. [Link]

  • Role of organic fluorine in crystal engineering. (2011). CrystEngComm, 13(6), 1801-1814. [Link]

  • Demystifying X-ray Crystallography. (2018). Caltech. Retrieved March 20, 2026, from [Link]

  • An Access to Highly Functionalized Dihydrobenzofuran Spirooxindole Scaffolds. (2022). Organic Letters, 24(42), 7800–7805. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(4), 155-166.
  • 7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved March 20, 2026, from [Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization. (2020). Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]

  • Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. (2021). New Journal of Chemistry, 45(38), 17741-17750. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. [Link]

  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 20, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. (2024). Organic Letters. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2022). RSC Advances, 12(43), 27863–27901. [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). ResearchGate. [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (2018). Oriental Journal of Chemistry, 34(2), 948-955. [Link]

  • Representative structures containing the 2,3-dihydrobenzofuran motif. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 987-994. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3658. [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014). Journal of Pharmaceutical Chemistry, 1(3), 43-49. [Link]

  • Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (n.d.). OUCI. Retrieved March 20, 2026, from [Link]

  • 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. (1991). Journal of Medicinal Chemistry, 34(2), 778-782. [Link]

  • Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)- 3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. (2023). Semantic Scholar. [Link]

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Comparative

Comparison of synthetic routes to substituted 2,3-dihydrobenzofuran-3-amines

An objective, data-driven comparison of synthetic routes to substituted 2,3-dihydrobenzofuran-3-amines is critical for researchers optimizing pharmacophores in drug discovery. As a structural motif, the 3-amino-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of synthetic routes to substituted 2,3-dihydrobenzofuran-3-amines is critical for researchers optimizing pharmacophores in drug discovery. As a structural motif, the 3-amino-2,3-dihydrobenzofuran core is ubiquitous in monoamine oxidase inhibitors, melatonin receptor analogs, and 5-HT receptor agonists[1].

From an application science perspective, selecting the optimal synthetic pathway requires balancing atom economy, stereocontrol, and operational safety. This guide systematically compares three distinct methodological paradigms: the modern traceless silyl-directed cascade, the sulfur ylide [4+1] annulation, and the classical reductive amination approach.

Mechanistic Comparison & Causality Analysis

Route A: Traceless Silyl-Directed o-Quinone Methide Cascade

Recent methodology developed by Khardina, Buev, Moshkin, and colleagues utilizes a trimethylsilyl (TMS) group as a traceless activating moiety[2].

  • The Causality: The strong thermodynamic affinity of fluoride for silicon drives the desilylation of the precursor. This cleavage triggers the elimination of a leaving group (e.g., nitrate or halide), generating a highly reactive ortho-quinone methide (o-QM) intermediate in situ[3].

  • The Cascade: The o-QM acts as a potent electrophile, undergoing rapid intermolecular Michael addition by an amine nucleophile. The resulting phenoxide intermediate immediately executes an intramolecular 5-exo-tet cyclization, expelling a halide to form the dihydrobenzofuran core[3].

Route B:[4+1] Sulfur Ylide Annulation

This route leverages the reaction between 2-hydroxylimines (Schiff bases of salicylic aldehydes) and trimethylsulfoxonium iodide[4].

  • The Causality: A strong base (NaH) deprotonates the sulfoxonium salt in dimethyl sulfoxide (DMSO) to generate a sulfur ylide (dimethylsulfoxonium methylide).

  • The Cascade: The ylide acts as a nucleophilic methylene transfer agent, attacking the electron-deficient imine carbon to form a betaine intermediate. The adjacent phenoxide oxygen then attacks the newly added methylene carbon, driving the expulsion of DMSO (an excellent leaving group) and closing the five-membered ring[4].

Route C: Classical Reductive Amination of 3-Coumaranones

A staple in medicinal chemistry libraries, this route was recently utilized to synthesize β-arrestin-biased 5-HT2A receptor agonists[1].

  • The Causality: 3-Coumaranone (benzofuran-3(2H)-one) is condensed with a primary amine under mildly acidic conditions. The acid protonates the carbonyl oxygen, lowering the LUMO and facilitating nucleophilic attack to form an imine.

  • The Cascade: Sodium cyanoborohydride ( NaBH3​CN ) is employed for reduction. The causality of selecting NaBH3​CN over NaBH4​ lies in its stability at lower pH ranges, allowing it to selectively reduce the protonated iminium ion without reducing the starting ketone[1].

Mechanistic Workflows

G A Silyl-Protected Precursor B Fluoride (CsF) Desilylation A->B -TMS-F C o-Quinone Methide (o-QM) Intermediate B->C Leaving Group Elimination D Amine (Nu:) Michael Addition C->D Intermolecular E 5-exo-tet Cyclization D->E Intramolecular F 2,3-Dihydrobenzofuran- 3-amine E->F Halide Expulsion

Figure 1: Mechanistic workflow of the traceless TMS-directed o-QM cascade synthesis.

G A 2-Hydroxylimine (Schiff Base) D Nucleophilic Attack on Imine Carbon A->D B Trimethylsulfoxonium Iodide + NaH C Sulfur Ylide Generation B->C Deprotonation (DMSO) C->D [4+1] Annulation E Phenoxide-Driven Cyclization D->E Betaine Intermediate F 3-Amino-2,3- dihydrobenzofuran E->F -DMSO

Figure 2: Reaction pathway for the[4+1] sulfur ylide annulation of 2-hydroxylimines.

Quantitative Performance Matrix

The following table summarizes the experimental performance of each route based on recent literature data[1][2][4].

ParameterRoute A: Traceless TMS CascadeRoute B:[4+1] Sulfur YlideRoute C: Reductive Amination
Typical Yield Range 65% – 85%70% – 90%52% – 58%
Stereoselectivity High Diastereoselectivity (trans)High Diastereoselectivity (trans)Racemic (unless asymmetric catalyst used)
Key Reagents CsF or Cs2​CO3​ , EtOHTrimethylsulfoxonium iodide, NaHPrimary Amine, NaBH3​CN , AcOH
Reaction Time 18 hours (RT)2–4 hours (RT)12–16 hours (RT)
Primary Limitation Requires multi-step synthesis of the TMS precursorRequires rigorous anhydrous conditions and handles flammable H2​ gasModerate yields; uses toxic cyanoborohydride
Best Suited For Complex, highly substituted library generationRapid access to trans-diastereomersHigh-throughput screening (HTS) of commercially available building blocks

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Observational checkpoints are integrated to confirm mechanistic progression before advancing to the next step.

Protocol A: Traceless TMS-Directed Synthesis[2]
  • Preparation: In a dry 25 mL round-bottom flask, dissolve the TMS-substituted precursor (1.0 mmol) in anhydrous ethanol (10 mL).

  • Activation: Add the desired primary or secondary amine (1.2 mmol) followed by Cesium Carbonate ( Cs2​CO3​ ) or Cesium Fluoride (CsF) (1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 18 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active precursor spot and the emergence of a highly polar, ninhydrin-active spot confirms the successful o-QM generation and subsequent amine trapping.

  • Workup: Quench the reaction with distilled water (15 mL) and extract with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: [4+1] Sulfur Ylide Annulation[4]
  • Ylide Generation: Into an oven-dried 25 mL Schlenk flask under an N2​ atmosphere, add trimethylsulfoxonium iodide (0.6 mmol, 132 mg) and anhydrous DMSO (5.0 mL). Introduce NaH (0.8 mmol, 60% dispersion in mineral oil, 32 mg).

    • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The vigorous evolution of H2​ gas will occur. The complete cessation of bubbling and the formation of a clear, slightly yellow solution validates the quantitative generation of the sulfur ylide.

  • Cyclization: Add the 2-((phenylimino)methyl)phenol derivative (0.4 mmol) directly to the ylide solution. Stir at room temperature for 2 hours.

  • Workup: Carefully quench with saturated aqueous NH4​Cl (10 mL) to neutralize residual base. Extract with ethyl acetate ( 3×10 mL). Critical: Wash the organic layer with water ( 5×10 mL) to completely partition the DMSO into the aqueous phase. Dry, concentrate, and purify via column chromatography.

Protocol C: Reductive Amination of 3-Coumaranone[1]
  • Imine Formation: Dissolve 3-coumaranone (1.0 mmol) and the target primary amine (1.1 mmol) in anhydrous methanol (10 mL). Add glacial acetic acid (0.1 mL) as a catalyst. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: An aliquot analyzed by LC-MS should show the complete consumption of the ketone mass ( [M+H]+ ) and the appearance of the imine intermediate mass, validating the condensation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH3​CN (1.5 mmol) portion-wise to control the exothermic hydride transfer. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (15 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane ( 3×15 mL). Dry over MgSO4​ , concentrate, and purify the racemic amine via flash chromatography.

Application Scientist Insights

The selection of the synthetic route must be dictated by the project phase:

  • For Early-Stage HTS: Route C is the undisputed choice. Despite its moderate yields (~55%) and lack of stereocontrol, the commercial availability of diverse 3-coumaranones and amines allows for the rapid generation of large, diverse libraries in a matter of days[1].

  • For Lead Optimization & Stereocontrol: Route B is highly recommended. The [4+1] annulation provides excellent trans-diastereoselectivity and tolerates a wide array of functional groups, which is critical when mapping structure-activity relationships (SAR) of specific stereoisomers[4].

  • For Complex Scaffold Synthesis: Route A represents the cutting edge of methodology. If your target requires highly substituted aromatic rings that are difficult to access via commercial coumaranones, building the customized TMS-precursor and utilizing the o-QM cascade provides unparalleled regiocontrol and atom economy[2].

References

  • Khardina, P. A., Buev, E. M., Moshkin, V. S., et al. "Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group." Tetrahedron Letters, 2024, 139, 154992. URL:[Link]

  • Royal Society of Chemistry. "The [4 + 1] cyclization reaction of 2-hydroxylimides and the trimethylsulfoxonium iodide for the synthesis 3-amino-2,3-dihydrobenzofurans - Supporting Information." RSC Advances (Data Repository), 2023/2024. URL: [Link]

  • Jensen, A. A., et al. "Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry, 2022, 65, 18. URL:[Link]

Sources

Validation

A Comprehensive Guide to Determining the Enantiomeric Excess of 6-Fluoro-2,3-dihydrobenzofuran-3-amine

Executive Summary & Molecular Context The molecule 6-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block, frequently utilized in the synthesis of advanced therapeutics, including PRMT5 inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The molecule 6-fluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block, frequently utilized in the synthesis of advanced therapeutics, including PRMT5 inhibitors for oncology applications 1.

As a Senior Application Scientist, approaching the enantiomeric excess (ee) determination of this specific molecule requires recognizing its two defining structural features:

  • The Primary Amine (-NH₂): Primary amines are notoriously difficult to separate on standard polysaccharide-based chiral stationary phases due to non-specific hydrogen bonding with residual silanols, which causes severe peak tailing.

  • The 6-Fluoro Substituent: The presence of a fluorine atom provides a built-in isotopic label. This opens the door to ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that bypasses the complex background signals typical of ¹H NMR.

This guide objectively compares the three most robust analytical modalities for determining the enantiomeric purity of this compound, providing field-proven, self-validating protocols for each 2.

Quantitative Comparison of Analytical Modalities

The selection of an analytical method is a balance of required sensitivity, sample availability, and throughput. The table below summarizes the performance characteristics of the primary techniques when applied specifically to 6-fluoro-2,3-dihydrobenzofuran-3-amine.

Analytical ModalityMechanism of Chiral RecognitionLimit of Detection (LOD)Resolution (Rs)Analysis TimePrimary Advantage for this Molecule
Chiral HPLC (Crown Ether) Host-guest complexation of -NH₃⁺0.1 – 1.0 µg/mL> 1.5 (Baseline)15 – 25 minDirect analysis without derivatization
¹⁹F NMR (with Mosher's CDA) Diastereomeric chemical shift dispersion~1.0 mg/mLComplete5 – 10 minZero background interference, absolute accuracy
Capillary Electrophoresis Differential migration via cyclodextrin1.0 – 5.0 µg/mL> 1.510 – 20 minUltra-low sample and solvent consumption

Decision Matrix: Selecting the Optimal Protocol

AnalyticalWorkflow Start 6-Fluoro-2,3-dihydrobenzofuran-3-amine Enantiomeric Purity Analysis Decision1 Is the sample quantity severely limited (<1 mg)? Start->Decision1 CE Capillary Electrophoresis (CE) Selector: HS-β-Cyclodextrin Decision1->CE Yes Decision2 Is rapid, derivatization-free analysis required? Decision1->Decision2 No HPLC Chiral HPLC Column: Crown Ether (e.g., Crownpak CR) Decision2->HPLC Yes NMR 19F NMR Spectroscopy Derivatization: Mosher's Acid Chloride Decision2->NMR No (High Precision Required)

Caption: Workflow for selecting the optimal enantiomeric excess determination method for the chiral amine.

Deep Dive & Validated Protocols

Method A: Chiral HPLC via Crown Ether Stationary Phase (The Industry Standard)

The Causality of the Method: Standard polysaccharide columns (like Chiralcel OD-H) often require pre-column derivatization (e.g., acylation) to prevent primary amines from tailing 3. To analyze 6-fluoro-2,3-dihydrobenzofuran-3-amine directly, a Crown Ether stationary phase (e.g., Crownpak CR(+)) is vastly superior. The crown ether cavity is perfectly sized to form a specific host-guest inclusion complex with the protonated primary amine (-NH₃⁺). Because this complexation relies on the amine being fully protonated, the mobile phase must be highly acidic.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) adjusted to pH 1.5. Causality note: Perchloric acid is used because the perchlorate ion is a weak ion-pair former and will not compete with the crown ether for the protonated amine.

  • System Equilibration: Flush the Crownpak CR(+) column at 0.4 mL/min until the baseline stabilizes at a UV detection wavelength of 210 nm (optimized for the benzofuran chromophore).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase.

  • Injection: Inject 10 µL of the sample.

Self-Validating System Check: Prior to analyzing the unknown, inject a racemic standard of 6-fluoro-2,3-dihydrobenzofuran-3-amine. Calculate the resolution equation: Rs=2(tr2​−tr1​)/(w1​+w2​) . Validation Trigger: If Rs<1.5 , the complexation thermodynamics are insufficient. Lower the column compartment temperature from 25°C to 10°C. Crown ether complexation is an exothermic process; lowering the temperature increases the binding affinity and dramatically improves enantiomeric resolution.

Method B: ¹⁹F NMR Spectroscopy via Chiral Derivatization (The Fluorine Advantage)

The Causality of the Method: While ¹H NMR with Chiral Solvating Agents (CSAs) like BINOL can be used 4, the aliphatic protons of the dihydrobenzofuran ring often overlap. By derivatizing the primary amine with a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride (MTPA-Cl), we form stable diastereomers. We then exploit the 6-fluoro substituent. ¹⁹F NMR has a massive chemical shift range and zero background interference from solvents or reagents, allowing for highly precise integration of the resulting diastereomeric singlets.

Step-by-Step Protocol:

  • Derivatization: In a dry, argon-purged vial, dissolve 5.0 mg of the amine in 0.5 mL of anhydrous CDCl₃.

  • Reagent Addition: Add 2.0 equivalents of anhydrous pyridine (as an acid scavenger) followed by 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Reaction: Agitate the mixture for 30 minutes at room temperature to ensure complete conversion to the Mosher amide. Transfer to an NMR tube.

  • Acquisition: Acquire the ¹⁹F NMR spectrum with proton decoupling (¹⁹F{¹H}) to collapse any multiplet structures into sharp singlets.

Self-Validating System Check: Before integrating the ¹⁹F signals to calculate ee, acquire a rapid ¹H NMR spectrum. Validation Trigger: Look for the complete disappearance of the broad primary amine signal (~1.5–2.0 ppm) and the appearance of a sharp amide N-H doublet (~6.5–7.5 ppm). If any primary amine signal remains, the derivatization is incomplete. Kinetic resolution during incomplete derivatization will artificially skew the diastereomeric ratio, rendering the ee calculation invalid. Do not proceed to ¹⁹F integration until 100% conversion is confirmed.

Method C: Capillary Electrophoresis (CE) with Cyclodextrin Selectors (The Micro-Scale Alternative)

The Causality of the Method: When sample quantities are severely restricted (e.g., early-stage biocatalysis screening), Capillary Electrophoresis (CE) is the method of choice 2. By utilizing a background electrolyte (BGE) at pH 2.5, the primary amine is fully protonated and migrates rapidly toward the cathode. By adding highly sulfated β-cyclodextrin (HS-β-CD) to the BGE, we introduce a negatively charged chiral selector that migrates toward the anode. This counter-migration creates a massive separation window and highly efficient chiral recognition.

Step-by-Step Protocol:

  • Capillary Conditioning: Flush a bare fused-silica capillary (50 µm internal diameter, 40 cm effective length) with 0.1 M NaOH for 5 minutes, followed by ultra-pure water for 2 minutes, and finally the BGE for 3 minutes.

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer (pH 2.5) containing 5 mM HS-β-CD.

  • Sample Injection: Perform a hydrodynamic injection of the sample (dissolved in water at 50 µg/mL) at 50 mbar for 5 seconds.

  • Separation: Apply a separation voltage of +15 kV while maintaining the capillary cassette temperature strictly at 20°C to prevent Joule heating.

Self-Validating System Check: Spike the sample with a neutral marker (e.g., mesityl oxide) to monitor the electroosmotic flow (EOF). Validation Trigger: The EOF marker should have a highly reproducible migration time. If the EOF marker's migration time shifts by >2% between runs, it indicates that the inner capillary wall's silanol groups are inconsistently protonated or fouled. Pause the sequence and re-run the 0.1 M NaOH conditioning step to regenerate the capillary surface before proceeding.

References

  • BenchChem. "A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess." BenchChem.2

  • National Center for Biotechnology Information (PMC). "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis." NIH. 4

  • Chiralpedia. "Part 7: Analytical Techniques for Stereochemistry." Chiralpedia. 3

  • Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof." Google Patents. 1

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